N-(4-Bromobutoxy)phthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromobutoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQARTGCJCNOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427272 | |
| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5093-32-3 | |
| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOBUTOXY)-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Bromobutoxy)phthalimide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobutoxy)phthalimide is a valuable bifunctional molecule increasingly utilized as a key intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role in drug discovery and development. Detailed experimental protocols, spectral data, and logical diagrams are presented to facilitate its use in a research setting.
Introduction
This compound, with the chemical formula C₁₂H₁₂BrNO₃, belongs to the class of N-alkoxyphthalimides. Its structure incorporates a phthalimide group linked to a brominated butyl chain via an oxygen atom. This unique arrangement provides two reactive sites: the bromine atom, which is susceptible to nucleophilic substitution, and the phthalimide group, which can be cleaved to reveal a primary amine. This dual functionality makes it a versatile building block for introducing aminooxy-containing linkers in a protected form, a strategy often employed in the synthesis of bioactive compounds and bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5093-32-3 | |
| Molecular Formula | C₁₂H₁₂BrNO₃ | |
| Molecular Weight | 298.13 g/mol | |
| IUPAC Name | 2-(4-bromobutoxy)isoindole-1,3-dione | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 70-72 °C | |
| Boiling Point (Predicted) | 403.6 ± 47.0 °C | |
| Density (Predicted) | 1.57 ± 0.1 g/cm³ | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method is a modification of the Gabriel synthesis, which involves the N-alkylation of N-hydroxyphthalimide.
General Reaction Scheme
The synthesis typically proceeds via the reaction of N-hydroxyphthalimide with a suitable 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, in the presence of a base. The base deprotonates the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen that attacks one of the carbon atoms bearing a halogen, leading to the formation of the desired product.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
N-Hydroxyphthalimide
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of N-hydroxyphthalimide.
-
Add 1,4-dibromobutane (3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Note: The stoichiometry and reaction conditions may be optimized for scale and purity requirements.
Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the butoxy chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | m | 4H | Aromatic protons (phthalimide) |
| ~ 4.3 | t | 2H | -O-CH₂- |
| ~ 3.5 | t | 2H | -CH₂-Br |
| ~ 2.0 | m | 4H | -CH₂-CH₂- |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C=O (imide) |
| ~ 134 | Aromatic C-H |
| ~ 129 | Aromatic C (quaternary) |
| ~ 123 | Aromatic C-H |
| ~ 76 | -O-CH₂- |
| ~ 33 | -CH₂-Br |
| ~ 28 | -CH₂- |
| ~ 27 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1780, 1720 | C=O stretching (imide) |
| ~ 1600 | C=C stretching (aromatic) |
| ~ 1200 | C-O stretching |
| ~ 650 | C-Br stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 297 and 299 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The phthalimide group acts as a masked aminooxy functionality, which can be deprotected under mild conditions to participate in the formation of oxime linkages, a common strategy in bioconjugation and the development of prodrugs. The bromo-terminated alkyl chain allows for the introduction of this linker into molecules containing nucleophilic groups.
Role as a Linker
The butoxy chain provides a flexible spacer, which can be crucial for maintaining the biological activity of a drug molecule when it is conjugated to another moiety, such as a targeting ligand or a solubilizing group.
While specific examples of marketed drugs synthesized directly using this compound are not extensively documented in publicly available literature, the strategic importance of such bifunctional linkers is well-established in medicinal chemistry for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The phthalimide moiety is a well-known pharmacophore and its derivatives have shown a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the introduction of a protected aminooxy linker, a key strategy in the development of complex pharmaceutical agents. This guide provides a foundational understanding of its synthesis and properties to aid researchers in its effective utilization. Further exploration of its reactivity and applications is likely to uncover new opportunities in medicinal chemistry and materials science.
"N-(4-Bromobutoxy)phthalimide" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobutoxy)phthalimide is a chemical compound belonging to the phthalimide class of molecules. Phthalimides are characterized by an isoindole-1,3-dione core and are widely utilized in organic synthesis, medicinal chemistry, and materials science. The presence of a bromobutoxy group in this compound makes it a valuable intermediate for introducing a protected aminooxy-functionalized four-carbon chain into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for its synthesis, and its potential applications in research and development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Citations |
| CAS Number | 5093-32-3 | [1][2] |
| Molecular Formula | C₁₂H₁₂BrNO₃ | [1][2] |
| Molecular Weight | 298.136 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 70-72°C | [2][3] |
| Synonyms | 2-(4-bromobutoxy)isoindoline-1,3-dione, 2-(4-bromobutoxy)isoindole-1,3-dione | [2][3] |
Synthesis of N-Alkoxyphthalimides: A General Workflow
The synthesis of N-alkoxyphthalimides, such as this compound, typically involves the reaction of N-hydroxyphthalimide with a suitable alkylating agent. The following diagram illustrates a generalized workflow for this type of synthesis.
Caption: General workflow for the synthesis of N-alkoxyphthalimides.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from N-hydroxyphthalimide and 1,4-dibromobutane.
Materials:
-
N-hydroxyphthalimide
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add N-hydroxyphthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. To this, add 1,4-dibromobutane (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a versatile chemical intermediate. The phthalimide group acts as a protecting group for an aminooxy functionality, which can be deprotected under various conditions to reveal a reactive hydroxylamine. The bromo-terminated alkyl chain allows for nucleophilic substitution reactions.
This dual functionality makes it a useful building block in several areas:
-
Linker Chemistry: It can be used to synthesize bifunctional linkers for applications such as antibody-drug conjugates (ADCs) or PROTACs, where precise spacing between two molecular entities is required.
-
Synthesis of Novel Scaffolds: The compound can be used to introduce an aminooxy-butoxy side chain onto a core molecule, which can then be further functionalized.
-
Medicinal Chemistry: Phthalimide derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6] this compound can be used as a starting material for the synthesis of novel phthalimide-containing compounds with potential therapeutic applications.
Logical Workflow: Utility of this compound in Synthesis
The following diagram illustrates the logical workflow of how this compound can be utilized as a chemical intermediate.
Caption: Logical workflow for the use of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with potential applications in various fields of chemical research, particularly in medicinal chemistry and drug development. Its bifunctional nature allows for the introduction of a protected aminooxy-butoxy linker into a wide range of molecules. While detailed experimental data for this specific compound is not extensively documented in public literature, its synthesis and reactivity can be inferred from general principles of phthalimide chemistry. Researchers and scientists can utilize the information provided in this guide for the safe handling, synthesis, and application of this versatile compound in their research endeavors.
References
- 1. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-(4-BROMOPHENYL)PHTHALIMIDE(40101-31-3) 1H NMR spectrum [chemicalbook.com]
- 5. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-Bromobutoxy)phthalimide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobutoxy)phthalimide is a chemical intermediate of interest in organic synthesis, particularly for the introduction of an aminobutoxy linker. Understanding its solubility and stability is critical for its effective use in research and development, ensuring reproducibility of synthetic protocols and proper storage. This technical guide provides a comprehensive overview of the expected solubility characteristics and a framework for assessing the stability of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from the known chemistry of phthalimides and related compounds, and outlines standard methodologies for its determination.
Chemical Profile
| Identifier | Value |
| IUPAC Name | 2-(4-bromobutoxy)-1H-isoindole-1,3(2H)-dione |
| CAS Number | 5093-32-3 |
| Molecular Formula | C₁₂H₁₂BrNO₃ |
| Molecular Weight | 298.13 g/mol |
| Appearance | Yellow powder |
Solubility Profile
The following table summarizes the expected solubility based on general principles of organic chemistry.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-polar Organic | Hexane, Toluene | Low | The polar phthalimide and ether groups limit solubility in non-polar media. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can interact favorably with the polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Soluble | The molecule can act as a hydrogen bond acceptor. Solubility is expected to be good. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic bromobutyl chain and the large aromatic ring system likely dominate, leading to low water solubility despite the polar groups.[1][2] |
| Aqueous Acid | 5% HCl | Insoluble | The molecule lacks a basic functional group for salt formation.[3][4][5] |
| Aqueous Base | 5% NaOH | Insoluble (at RT), may decompose upon heating | The phthalimide group can undergo slow hydrolysis under basic conditions, especially with heating, which would lead to degradation rather than simple dissolution.[6][7] |
Experimental Workflow for Solubility Determination
A standard qualitative and quantitative solubility assessment workflow is depicted below.
Stability Profile
The stability of this compound is governed by the reactivity of its functional groups: the phthalimide ring, the ether linkage, and the alkyl bromide.[6] No specific stability studies for this compound are publicly available. A comprehensive stability assessment should be conducted according to established guidelines (e.g., ICH Q1A).[8][9][10]
Predicted Degradation Pathways
-
Hydrolysis: The phthalimide ring is susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of phthalic acid and 4-bromobutoxyamine.[6][7] The ether linkage is generally stable to hydrolysis except under very harsh acidic conditions.
-
Nucleophilic Substitution: The primary alkyl bromide is susceptible to substitution by nucleophiles. In aqueous or protic solvents, this could lead to the corresponding alcohol.
-
Photostability: Compounds with aromatic chromophores like the phthalimide ring may be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures.[11] Degradation may occur at elevated temperatures, and the melting point should be considered the upper limit for solid-state stability.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[11]
-
Long-term (months to years): Store at -20°C in a tightly sealed container, protected from light and moisture.[11]
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[12][13]
Objective: To assess the stability of this compound under various stress conditions.
Analytical Method: A stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) capable of separating the intact compound from its degradation products should be developed and validated.
General Protocol:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all stressed samples alongside an unstressed control sample by the stability-indicating HPLC method.
-
Determine the percentage of degradation and identify major degradation products, potentially using LC-MS.
| Stress Condition | Typical Protocol | Potential Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 24-48h | Phthalic acid, 4-bromobutoxyamine |
| Base Hydrolysis | 0.1 M NaOH at room temp or 60°C for 1-24h | Phthalic acid, 4-bromobutoxyamine |
| Oxidation | 3-6% H₂O₂ in the dark at room temp for 24h | Various oxidation products |
| Thermal (Solid) | Solid compound at 80°C for 7 days | Thermally induced decomposition products |
| Photostability | Solution/solid exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²) | Photodegradation products |
Workflow for Forced Degradation Study
The logical flow of a forced degradation study is outlined in the diagram below.
Conclusion
While specific, quantitative solubility and stability data for this compound are not widely published, this guide provides a robust framework for its handling, storage, and analysis based on the established chemistry of phthalimides. It is predicted to be soluble in polar organic solvents and largely insoluble in aqueous solutions. The primary routes of degradation are likely hydrolysis of the phthalimide ring under strong acidic or basic conditions and nucleophilic substitution at the alkyl bromide. For any application in drug development or regulated synthesis, it is imperative that the solubility and stability profiles are experimentally determined using the standard protocols outlined herein.
References
- 1. N-(4-Bromobutyl)phthalimide | 5394-18-3 [chemicalbook.com]
- 2. N-(4-Bromobutyl)phthalimide, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Phthalimides [organic-chemistry.org]
- 7. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. ijsdr.org [ijsdr.org]
Technical Guide: Spectral and Synthetic Profile of N-(4-Bromobutoxy)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of N-(4-Bromobutoxy)phthalimide (CAS No. 5093-32-3). Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of a plausible synthetic protocol adapted from established methods for analogous compounds and predicted spectral data based on established principles and data from structurally similar molecules.
Compound Identification
| Parameter | Value |
| Chemical Name | This compound |
| Synonym | 2-(4-bromobutoxy)isoindole-1,3-dione |
| CAS Number | 5093-32-3 |
| Molecular Formula | C₁₂H₁₂BrNO₃ |
| Molecular Weight | 298.13 g/mol |
| Melting Point | 70-72 °C |
Predicted Spectral Data
The following spectral data are predicted based on the analysis of structurally related N-alkoxyphthalimides and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | m | 2H | Aromatic (H-4, H-7) |
| ~7.75 | m | 2H | Aromatic (H-5, H-6) |
| ~4.30 | t | 2H | O-CH₂- |
| ~3.45 | t | 2H | -CH₂-Br |
| ~2.00 | m | 2H | -CH₂-CH₂-Br |
| ~1.90 | m | 2H | O-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O (Phthalimide) |
| ~134.5 | Aromatic (C-5, C-6) |
| ~129.0 | Aromatic (C-4a, C-7a) |
| ~123.5 | Aromatic (C-4, C-7) |
| ~77.0 | O-CH₂- |
| ~33.0 | -CH₂-Br |
| ~29.0 | -CH₂-CH₂-Br |
| ~25.0 | O-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1790 | Strong | C=O stretch (imide, symmetric) |
| ~1730 | Strong | C=O stretch (imide, asymmetric) |
| ~1470 | Medium | C=C stretch (aromatic) |
| ~1100-1200 | Strong | C-O stretch (alkoxy) |
| ~720 | Strong | C-H bend (aromatic) |
| ~600-700 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 297/299 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 164 | High | [Phthalimide-O]⁺ fragment |
| 147 | Medium | [Phthalimide]⁺ fragment |
| 135/137 | Medium | [C₄H₈Br]⁺ fragment |
| 104 | High | [C₆H₄CO]⁺ fragment |
| 76 | Medium | [C₆H₄]⁺ fragment |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-alkoxyphthalimides.
Reaction Scheme:
N-Hydroxyphthalimide + 1,4-Dibromobutane → this compound
Materials:
-
N-Hydroxyphthalimide
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.
Spectral Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure: Dissolve a small amount of the purified product in CDCl₃ and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra at room temperature.
Infrared (IR) Spectroscopy:
-
Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Procedure: Place a small amount of the solid product directly on the ATR crystal and acquire the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Procedure: Introduce a small amount of the sample into the instrument. Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-500 amu).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Disclaimer: The spectral data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is recommended for precise characterization. The synthetic protocol is a proposed method and may require optimization for specific laboratory conditions.
The Gabriel Synthesis: A Technical Guide to the Mechanism of Action of N-(4-Haloalkoxy)phthalimides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gabriel synthesis is a cornerstone of organic chemistry, providing a robust and reliable method for the synthesis of primary amines while avoiding the overalkylation often encountered with other methods. This technical guide provides an in-depth examination of the mechanism of action of N-(4-haloalkoxy)phthalimides as key intermediates in this synthesis. Due to the limited availability of specific experimental data for N-(4-Bromobutoxy)phthalimide in the searched literature, this document will utilize the closely related and well-documented analogue, N-(4-Bromobutyl)phthalimide, as a representative model. The principles, mechanisms, and experimental protocols detailed herein are directly applicable to this compound and similar structures. This guide will cover the theoretical framework, detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.
Introduction
The synthesis of primary amines is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, offers a superior method for preparing primary amines from primary alkyl halides.[1] The key strategy of this synthesis is the use of the phthalimide anion as a surrogate for ammonia, which effectively prevents the formation of secondary and tertiary amine byproducts.[2]
This compound and its analogues are bifunctional reagents that serve as valuable building blocks in organic synthesis.[3] They incorporate a protected primary amine in the form of the phthalimide group and a reactive alkyl bromide, allowing for the introduction of an aminobutoxy or aminobutyl moiety into a target molecule. This guide will elucidate the mechanism of action of these reagents within the framework of the Gabriel synthesis.
Mechanism of Action
The Gabriel synthesis proceeds through a two-step sequence: the N-alkylation of a phthalimide salt, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.
Step 1: N-Alkylation of Potassium Phthalimide
The synthesis begins with the deprotonation of phthalimide. The hydrogen on the nitrogen of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[1] Treatment with a base, such as potassium hydroxide or potassium carbonate, yields the potassium salt of phthalimide.[2]
The phthalimide anion is a potent nucleophile that reacts with a primary alkyl halide, such as 1,4-dibromobutane, in an SN2 reaction to form the N-substituted phthalimide.[4][5] In the case of synthesizing N-(4-Bromobutyl)phthalimide, one of the bromine atoms of 1,4-dibromobutane is displaced by the phthalimide anion.
Caption: N-Alkylation of Potassium Phthalimide.
Step 2: Hydrazinolysis of N-(4-Bromobutyl)phthalimide
The second and final step is the cleavage of the N-alkylphthalimide to liberate the primary amine. While this can be achieved through acidic or basic hydrolysis, the most common and often milder method is hydrazinolysis, also known as the Ing-Manske procedure.[4][6] This involves reacting the N-alkylphthalimide with hydrazine (N₂H₄).
The mechanism proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of proton transfers and ring-opening to form a stable six-membered phthalhydrazide ring, releasing the desired primary amine.[4]
Caption: Hydrazinolysis of N-Alkylphthalimide.
Experimental Protocols
The following protocols are based on documented procedures for the synthesis of N-(4-Bromobutyl)phthalimide and the conversion of a similar N-substituted phthalimide to 4-amino-1-butanol. These can be adapted for this compound.
Synthesis of N-(4-Bromobutyl)phthalimide
This procedure is adapted from a known synthesis of N-(4-Bromobutyl)phthalimide.[7]
Reagents and Equipment:
-
Potassium phthalimide
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (10.7 mmol) and 1,4-dibromobutane (12.9 mmol) in 25 mL of dry DMF.
-
Stir the reaction mixture at room temperature for 26 hours. The pH should be maintained around 10.
-
After the reaction is complete, extract the mixture three times with 100 mL portions of dichloromethane.
-
Wash the combined organic layers with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting white solid from a dichloromethane/distilled water mixture.
-
Filter and dry the crystals to obtain N-(4-Bromobutyl)phthalimide.
Synthesis of 4-Amino-1-butanol via Hydrazinolysis
This protocol is based on the synthesis of 4-amino-1-butanol from N-(4-hydroxybutyl)phthalimide and is directly applicable to the hydrazinolysis of this compound.
Reagents and Equipment:
-
N-(4-Bromobutyl)phthalimide (or this compound)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of N-(4-Bromobutyl)phthalimide in ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide will form.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and adjust the pH to 10 with a 6 M solution of hydrochloric acid.
-
Extract the aqueous solution twice with chloroform.
-
Wash the combined organic extracts with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the chloroform by rotary evaporation.
-
Purify the resulting 4-amino-1-butanol by distillation.
Data Presentation
The following tables summarize quantitative data for the synthesis of N-(4-Bromobutyl)phthalimide and the synthesis of 4-amino-1-butanol from a related precursor.
Table 1: Quantitative Data for the Synthesis of N-(4-Bromobutyl)phthalimide [7]
| Parameter | Value |
| Starting Materials | Potassium phthalimide, 1,4-Dibromobutane |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 26 hours |
| Reaction Temperature | Room Temperature |
| Yield | 92.4% |
| Appearance | White solid |
Table 2: Spectroscopic Data for N-(4-Bromobutyl)phthalimide
| Technique | Data |
| ¹H NMR | Data available in public databases such as PubChem and SpectraBase. |
| ¹³C NMR | Data available in public databases. |
| Mass Spectrometry (GC-MS) | Data available in public databases. |
| IR Spectroscopy | Data available in public databases. |
Table 3: Quantitative Data for the Synthesis of 4-Amino-1-butanol from N-(4-hydroxybutyl)phthalimide
| Parameter | Value |
| Starting Material | N-(4-hydroxybutyl)phthalimide |
| Reagent | Sodium hydroxide in water (Hydrolysis) |
| Reaction Time | 10 hours |
| Reaction Temperature | 100 °C (Reflux) |
| Yield | 90.8% |
| Purity | 99.5% |
| Appearance | Colorless liquid |
Experimental Workflow
The overall process of synthesizing a primary amine using an N-(4-haloalkoxy)phthalimide can be visualized as a multi-step workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. nbinno.com [nbinno.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
"N-(4-Bromobutoxy)phthalimide" safety, handling, and MSDS information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(4-Bromobutoxy)phthalimide (CAS No. 5093-32-3). The information herein is intended to support safe laboratory and research practices.
Chemical Identification and Physical Properties
This compound is a chemical intermediate utilized in various synthetic applications.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 5093-32-3 | [1][2][3] |
| Molecular Formula | C12H12BrNO3 | [1][2][3] |
| Molecular Weight | 298.13 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid/powder | [3] |
| Melting Point | 70-72 °C | [2][3] |
| Boiling Point | 403.6 ± 47.0 °C (Predicted) | [3] |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [3] |
Hazard Identification and Classification
-
GHS Hazard Pictogram:
-
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C.[3]
-
Keep container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. |
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust. Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.
Toxicological and Ecotoxicological Information
Experimental Protocols
Specific experimental protocols detailing the safety and toxicology of this compound are not available in published literature. Standard methodologies for assessing skin and eye irritation (e.g., OECD Guidelines) would be applicable.
Visualizations
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic Diagram
Caption: Decision-making process for first aid following exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. This compound | 5093-32-3 [amp.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to N-(4-Bromobutyl)phthalimide: Synthesis, Properties, and Applications
A Note on Chemical Nomenclature: This guide focuses on N-(4-Bromobutyl)phthalimide (CAS 5394-18-3), a widely utilized chemical intermediate. Initial searches for "N-(4-Bromobutoxy)phthalimide" (CAS 5093-32-3) yielded limited information regarding its discovery and history, suggesting it is a less common compound. Given the extensive data available for the 'butyl' analogue and its significance in organic synthesis, this document will detail its properties and applications.
Introduction
N-(4-Bromobutyl)phthalimide is a key reagent in organic synthesis, primarily recognized for its role as a precursor in the Gabriel synthesis of primary amines.[1][2] Its bifunctional nature, possessing a reactive bromide and a protected amine in the form of a phthalimide group, makes it a versatile building block for the introduction of a four-carbon amine-containing chain into various molecular frameworks.[1] This attribute is particularly valuable in the development of pharmaceuticals and other complex organic molecules.[3][4]
Physicochemical Properties
N-(4-Bromobutyl)phthalimide is typically a white to light brown crystalline powder.[1][3] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 5394-18-3 | [5][6] |
| Molecular Formula | C12H12BrNO2 | [5][6] |
| Molecular Weight | 282.13 g/mol | [5][7] |
| Melting Point | 76-80 °C | [3] |
| Boiling Point | 165-170 °C at 1 mmHg | [3] |
| Solubility | Soluble in chloroform and methanol; insoluble in water. | [3] |
| Appearance | White to light brown powder | [1][3] |
Historical Context and Discovery
The history of N-(4-Bromobutyl)phthalimide is intrinsically linked to the development of the Gabriel synthesis, a method for preparing primary amines that was first described by German chemist Siegmund Gabriel in 1887.[2][8] This synthetic route was devised to overcome the common problem of over-alkylation that occurs when preparing amines by direct reaction of alkyl halides with ammonia.[8][9] The use of phthalimide as a protected form of ammonia allows for the selective formation of primary amines.[2] N-(4-Bromobutyl)phthalimide emerged as a specific and useful alkylating agent within this methodology, providing a straightforward way to introduce a 4-aminobutyl group.
Experimental Protocols
The synthesis of N-(4-Bromobutyl)phthalimide is a standard procedure in organic chemistry, typically achieved through the reaction of potassium phthalimide with 1,4-dibromobutane.
Synthesis of N-(4-Bromobutyl)phthalimide from Potassium Phthalimide and 1,4-Dibromobutane
This procedure is a common method for the preparation of N-(4-Bromobutyl)phthalimide.
-
Reagents:
-
Potassium phthalimide
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
A mixture of potassium phthalimide (e.g., 2.0 g, 10.7 mmol) and 1,4-dibromobutane (e.g., 2.8 g, 12.9 mmol) is dissolved in dry N,N-dimethylformamide (25 mL).[5]
-
The reaction mixture is stirred at room temperature for approximately 26 hours.[5]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is extracted with dichloromethane (3 x 100 mL).[5]
-
The combined organic layers are washed with distilled water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[5]
-
The crude product is purified by recrystallization from a mixture of dichloromethane and distilled water to yield N-(4-Bromobutyl)phthalimide as a white solid.[5]
-
An alternative procedure involves refluxing phthalimide, 1,4-dibromobutane, and potassium carbonate in acetone for 2 hours.[5]
Signaling Pathways and Logical Relationships
The primary utility of N-(4-Bromobutyl)phthalimide is in the Gabriel synthesis for the formation of primary amines. The logical workflow of this synthesis is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 6. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
N-(4-Bromobutoxy)phthalimide: A Versatile Building Block in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobutoxy)phthalimide is a valuable bifunctional building block in organic synthesis, providing a versatile platform for the introduction of a protected amino-butoxy linker. Its structure, incorporating a reactive bromo-terminated alkoxy chain and a stable phthalimide-protected nitrogen, makes it a key intermediate in the synthesis of a wide array of complex organic molecules, including those with significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in modern drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.
Introduction
In the landscape of modern organic and medicinal chemistry, the development of efficient and modular synthetic strategies is paramount. Bifunctional building blocks, which possess two distinct reactive sites, are instrumental in this endeavor, allowing for the streamlined construction of complex molecular architectures. This compound (CAS No. 5093-32-3) has emerged as a significant reagent in this class.[1]
The core utility of this compound lies in its ability to serve as a precursor to a primary amine tethered to a butoxy linker. The phthalimide group provides a robust and sterically hindered protecting group for the nitrogen atom, preventing over-alkylation, a common side reaction in amination processes.[2] The terminal bromo group, on the other hand, offers a reactive handle for nucleophilic substitution, enabling the conjugation of this linker to a variety of substrates.
This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this versatile building block in their synthetic endeavors.
Chemical and Physical Properties
This compound is a yellow powder at room temperature. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-bromobutoxy)isoindole-1,3-dione | [3] |
| CAS Number | 5093-32-3 | [1][3] |
| Molecular Formula | C₁₂H₁₂BrNO₃ | [1] |
| Molecular Weight | 298.13 g/mol | [3] |
| Appearance | Yellow powder | |
| Melting Point | 70-72 °C (Predicted) | |
| Boiling Point | 403.6 ± 47.0 °C (Predicted) | |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of N-hydroxyphthalimide with an excess of 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism where the oxygen of N-hydroxyphthalimide displaces one of the bromine atoms of 1,4-dibromobutane.
Figure 1: General synthesis of this compound.
Detailed Experimental Protocol (Analogous Synthesis)
Materials:
-
N-Hydroxyphthalimide
-
1,4-Dibromobutane (excess, e.g., 5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.1-1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding salt.
-
Add 1,4-dibromobutane (5.0 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a yellow powder.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 60-80%.[4]
Spectroscopic Characterization
Specific spectroscopic data for this compound is not widely published. The following are predicted assignments based on the analysis of related phthalimide derivatives.[6] Researchers should perform their own characterization to confirm the structure.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 - 7.75 | m | 4H | Aromatic protons of the phthalimide group |
| ~4.20 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₂-Br |
| ~3.45 | t | 2H | -O-CH₂-CH₂-CH₂-CH₂ -Br |
| ~2.00 - 1.90 | m | 4H | -O-CH₂-CH₂ -CH₂ -CH₂-Br |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | Carbonyl carbons of the phthalimide group |
| ~134.5 | Aromatic quaternary carbons of the phthalimide group |
| ~129.0 | Aromatic CH carbons of the phthalimide group |
| ~123.5 | Aromatic CH carbons of the phthalimide group |
| ~77.0 | -O-CH₂ -CH₂-CH₂-CH₂-Br |
| ~33.0 | -O-CH₂-CH₂-CH₂-CH₂ -Br |
| ~28.0 | -O-CH₂-CH₂ -CH₂-CH₂-Br |
| ~27.5 | -O-CH₂-CH₂-CH₂ -CH₂-Br |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 - 2850 | C-H stretching (aromatic and aliphatic) |
| ~1775, ~1715 | C=O stretching (asymmetric and symmetric) of the phthalimide group |
| ~1600 | C=C stretching (aromatic) |
| ~1100 | C-O stretching (ether) |
| ~650 | C-Br stretching |
Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
Figure 2: General reactivity of this compound.
Alkylation Reactions
This compound is an effective alkylating agent for various nucleophiles, including amines, phenols, thiols, and carbanions. This reaction introduces the phthalimido-protected amino-butoxy moiety onto the nucleophilic substrate.
General Experimental Protocol for Alkylation:
-
Dissolve the nucleophilic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.1-1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent.
-
Heat the reaction mixture as necessary and monitor by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Application in the Synthesis of PROTACs
A significant and modern application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7] The phthalimide moiety is a well-known binder for the Cereblon (CRBN) E3 ligase.[8]
This compound can be used to construct the linker component of a PROTAC, connecting the CRBN-binding element (the phthalimide) to a ligand that binds to the protein of interest.
Figure 3: Workflow for the synthesis and mechanism of action of a PROTAC utilizing a phthalimido-butoxy linker.
Deprotection of the Phthalimide Group
The final step in many synthetic sequences involving this compound is the deprotection of the phthalimide group to unveil the primary amine. Several methods are available for this transformation.
Hydrazinolysis (Ing-Manske Procedure)
This is the most common and generally mild method for phthalimide cleavage.
Experimental Protocol:
-
Dissolve the N-alkoxyphthalimide derivative in ethanol or methanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, which will result in the precipitation of phthalhydrazide.
-
Filter off the precipitate and wash it with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude amine can be purified by distillation, chromatography, or by forming a salt and recrystallizing.
Other Deprotection Methods
-
Acidic or Basic Hydrolysis: These methods typically require harsh conditions (strong acids or bases at high temperatures) and are less favored for substrates with sensitive functional groups.[6]
-
Reductive Cleavage: Treatment with sodium borohydride (NaBH₄) in an alcohol followed by an acidic workup can also be used for deprotection under milder conditions.[9]
Figure 4: Common deprotection methods for N-alkoxyphthalimides.
Safety Information
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Alkyl bromides are generally considered to be alkylating agents and should be handled as potentially hazardous.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward introduction of a protected aminobutoxy linker, which is of particular importance in the construction of complex molecules for pharmaceutical and materials science applications. The growing field of targeted protein degradation with PROTACs has further highlighted the significance of phthalimide-containing linkers, making this compound a reagent of considerable interest. While specific experimental data for this compound is somewhat limited in the public domain, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and analogous compounds. This guide provides a solid foundation for researchers to incorporate this compound into their synthetic strategies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 5093-32-3 [amp.chemicalbook.com]
- 4. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. journals.plos.org [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
Theoretical Insights into the Reactivity of N-(4-Bromobutoxy)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobutoxy)phthalimide is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. It incorporates the stable phthalimide group, a key pharmacophore in numerous therapeutic agents, and a reactive bromobutoxy chain, which serves as a versatile linker for introducing the phthalimide moiety into larger molecular scaffolds. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, supported by established chemical principles of its constituent functional groups. While specific computational studies on this exact molecule are not extensively reported in publicly available literature, this document outlines the expected reactivity and proposes theoretical and experimental frameworks for its investigation. The guide is intended to serve as a foundational resource for researchers utilizing this reagent in the synthesis of novel bioactive compounds.
Introduction
The phthalimide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The phthalimide group often contributes to favorable pharmacokinetic profiles and can engage in crucial binding interactions with biological targets.[1][2][4][5] this compound serves as a key building block for the facile introduction of a protected amino group via the Gabriel synthesis, connected by a flexible four-carbon linker. The presence of the terminal bromine atom on the butoxy chain dictates the primary reactivity of the molecule, making it a potent electrophile for nucleophilic substitution reactions.
This guide will delve into the theoretical underpinnings of this compound's reactivity, proposing computational models and outlining experimental protocols to validate these theoretical predictions.
Theoretical Reactivity Analysis
The reactivity of this compound can be rationalized by considering the electronic properties of its two key components: the phthalimide ring system and the bromobutoxy chain.
The Phthalimide Group
The phthalimide group is an imide derivative of phthalic acid. The two carbonyl groups flanking the nitrogen atom significantly withdraw electron density from the nitrogen, rendering the N-H proton of an unsubstituted phthalimide acidic. In the case of this compound, the nitrogen is alkylated, and the phthalimide group is generally stable and unreactive under neutral and acidic conditions. It serves primarily as a bulky, protecting group for the primary amine that can be revealed in a later synthetic step.
The Bromobutoxy Chain
The primary site of reactivity is the terminal bromine atom on the four-carbon chain. Bromine is a good leaving group, and the carbon atom to which it is attached is electrophilic. This makes the molecule highly susceptible to nucleophilic substitution reactions (SN2).
Proposed Computational Analysis:
To quantify the reactivity of the bromobutoxy chain, Density Functional Theory (DFT) calculations could be employed. A typical computational approach would involve:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule.
-
Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's frontier orbitals. The LUMO is expected to be localized on the C-Br bond, indicating the site of nucleophilic attack.
-
Electrostatic Potential (ESP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic regions. A positive potential would be expected around the carbon atom bonded to the bromine.
-
Transition State Calculations: Modeling the reaction pathway of a nucleophilic substitution reaction (e.g., with an amine or thiol) to determine the activation energy barrier.
Key Chemical Transformations
The primary utility of this compound in synthesis is as an alkylating agent.
Gabriel Synthesis and Analogs
The most common application is in variations of the Gabriel synthesis to produce primary amines. In this context, this compound acts as a protected 4-bromo-1-aminobutane equivalent. It can be used to alkylate a wide range of nucleophiles.
-
Alkylation of Amines and Anilines: Reaction with primary or secondary amines to form more complex diamines.
-
Alkylation of Thiols: Formation of thioethers.
-
Alkylation of Phenols and Alcohols: Synthesis of ethers.
-
Alkylation of Carboxylates: Formation of esters.
Deprotection of the Phthalimide Group
Following the alkylation step, the phthalimide group can be removed to liberate the primary amine. The standard method for this deprotection is treatment with hydrazine (the Ing-Manske procedure).
Experimental Protocols
The following are proposed experimental protocols for the synthesis and a typical reaction of this compound.
Synthesis of this compound
Reaction: Phthalimide reacts with 1,4-dibromobutane under basic conditions.
Materials:
-
Potassium Phthalimide
-
1,4-Dibromobutane
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve potassium phthalimide in anhydrous DMF.
-
Add an excess of 1,4-dibromobutane to the solution.
-
Heat the reaction mixture at 80-100 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Alkylation of a Phenolic Nucleophile
Reaction: this compound reacts with a phenol (e.g., 4-methoxyphenol) to form an ether linkage.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K2CO3)
-
Acetonitrile
Procedure:
-
To a solution of 4-methoxyphenol in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C12H12BrNO3 | - |
| Molecular Weight | 298.13 g/mol | - |
| Melting Point | ~80-85 °C | Estimated |
| LogP | ~2.5 | Computational (e.g., ALOGPS) |
| LUMO Energy | Negative Value | DFT Calculation |
| C-Br Bond Length | ~1.95 Å | DFT Calculation |
Table 2: Hypothetical Reaction Yields for Alkylation Reactions
| Nucleophile | Product | Proposed Conditions | Expected Yield (%) |
| 4-Methoxyphenol | 2-(4-(4-Methoxyphenoxy)butoxy)isoindoline-1,3-dione | K2CO3, Acetonitrile, Reflux | 85-95 |
| Benzylamine | 2-(4-(Benzylamino)butoxy)isoindoline-1,3-dione | K2CO3, DMF, 80 °C | 80-90 |
| Sodium Thiophenolate | 2-(4-(Phenylthio)butoxy)isoindoline-1,3-dione | NaH, THF, RT | 90-98 |
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Synthetic workflow for this compound.
Caption: General reactivity pathway of this compound.
Caption: Proposed DFT workflow for reactivity analysis.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is dominated by the electrophilic nature of the bromobutoxy chain. This guide has provided a theoretical framework for understanding and predicting its behavior in chemical reactions, primarily nucleophilic substitutions. The proposed computational and experimental protocols offer a roadmap for researchers seeking to exploit the unique properties of this molecule in the design and synthesis of novel compounds, particularly in the field of drug discovery. Further theoretical studies, such as those outlined using DFT, would provide deeper quantitative insights into the kinetics and thermodynamics of its reactions, facilitating more precise control over synthetic outcomes.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]
- 3. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Primary Amine Synthesis using N-(4--Bromobutoxy)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly within drug discovery and development, where the primary amine moiety is a key pharmacophore in a vast array of bioactive molecules. The Gabriel synthesis offers a robust and reliable method for the preparation of primary amines, effectively circumventing the common issue of over-alkylation that plagues direct alkylation methods.[1][2][3] This protocol details the use of N-(4-Bromobutoxy)phthalimide, a bifunctional reagent that allows for the introduction of a protected four-carbon aminoether chain onto a variety of nucleophilic substrates. The subsequent deprotection step efficiently liberates the desired primary amine.
This method is advantageous for synthesizing amino alcohols and other functionalized primary amines, providing a strategic advantage in the construction of complex molecular architectures. The phthalimide group serves as an excellent protecting group for the primary amine, preventing unwanted side reactions.[4][5]
Reaction Principle
The synthesis proceeds via a two-step sequence analogous to the classical Gabriel synthesis:
-
Nucleophilic Substitution (N-Alkylation): A suitable nucleophile displaces the bromide ion from this compound in a classical SN2 reaction. This step covalently links the substrate to the protected aminobutoxy moiety.
-
Deprotection (Hydrazinolysis): The phthalimide protecting group is removed by treatment with hydrazine hydrate. This step proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the release of the free primary amine.[6][7][8]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a primary amine using this compound and a generic nucleophile (Nu-H).
Step 1: N-Alkylation of a Nucleophile with this compound
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, thiol, or other suitable nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and anhydrous dimethylformamide (DMF, approximately 5-10 mL per mmol of nucleophile).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-(4-phthalimidobutoxy)-substituted product can be purified by column chromatography on silica gel if necessary.
Step 2: Deprotection via Hydrazinolysis
Materials:
-
N-(4-phthalimidobutoxy)-substituted intermediate from Step 1
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude or purified N-(4-phthalimidobutoxy)-substituted intermediate (1.0 eq) in ethanol or methanol (approximately 10-20 mL per mmol of substrate) in a round-bottom flask.
-
Add hydrazine hydrate (2.0 - 5.0 eq) to the solution. A significant excess of hydrazine is often used to drive the reaction to completion.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. The formation of a white precipitate (phthalhydrazide) is indicative of the reaction's progress.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add 1 M aqueous HCl to dissolve the desired amine and precipitate any remaining phthalhydrazide.
-
Filter the mixture through a Büchner funnel to remove the solid phthalhydrazide.
-
Wash the solid with a small amount of cold water or ethanol.
-
Transfer the filtrate to a separatory funnel and wash with dichloromethane to remove any non-basic organic impurities.
-
Basify the aqueous layer to a pH > 12 with 1 M aqueous NaOH.
-
Extract the liberated primary amine with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final primary amine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of primary amines using this compound. Please note that yields can vary significantly depending on the specific nucleophile used.
| Parameter | Value/Condition |
| Step 1: N-Alkylation | |
| Nucleophile:Phthalimide Ratio | 1.0 : 1.2 equivalents |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-90 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
| Step 2: Deprotection | |
| Deprotecting Agent | Hydrazine hydrate (N₂H₄·H₂O) |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) |
| Temperature | Reflux (60-80 °C) |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-98% |
| Substrate Class (Nucleophile) | Expected Overall Yield | Notes |
| Primary Alcohols | 60-85% | Generally clean reactions. |
| Phenols | 65-90% | Reaction conditions may need optimization to avoid side reactions. |
| Thiols | 70-92% | Thiolates are excellent nucleophiles, leading to high yields. |
| Amines (to form diamines) | 50-75% | Potential for over-alkylation of the starting amine if not controlled. |
Mandatory Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of primary amines using this compound.
Caption: Chemical pathway for primary amine synthesis.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. scribd.com [scribd.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. youtube.com [youtube.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Step-by-Step Gabriel Synthesis for the Preparation of Primary Amines from N-Alkylated Phthalimides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of primary amines using the Gabriel synthesis, with a specific focus on the deprotection of an N-alkylated phthalimide intermediate. The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct alkylation of ammonia.[1][2][3][4] This method involves the N-alkylation of phthalimide followed by the subsequent removal of the phthaloyl group to release the desired primary amine.[5]
The following protocols detail the synthesis of 4-amino-1-butanol, a valuable building block in organic and medicinal chemistry, starting from the corresponding N-alkylated phthalimide.[6]
Experimental Protocols
Protocol 1: Synthesis of N-(4-Hydroxybutyl)phthalimide
This procedure outlines the synthesis of the N-alkylated phthalimide intermediate from potassium phthalimide and a suitable alkyl halide.
Materials:
-
Potassium phthalimide
-
4-bromo-1-butanol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) and 4-bromo-1-butanol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into distilled water and extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and wash with distilled water to remove any remaining DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(4-hydroxybutyl)phthalimide as a solid.
Protocol 2: Deprotection of N-(4-Hydroxybutyl)phthalimide to Yield 4-Amino-1-butanol
This protocol describes the cleavage of the phthalimide group using hydrazine hydrate to liberate the primary amine.[4][7][8]
Materials:
-
N-(4-Hydroxybutyl)phthalimide
-
Hydrazine hydrate (50-60% in water)
-
Methanol or Ethanol
-
Diethyl ether or Chloroform
-
Celite (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve N-(4-hydroxybutyl)phthalimide (1 equivalent) in methanol or ethanol in a round-bottom flask.[8]
-
Add hydrazine hydrate (typically 10-20 equivalents) to the solution under an inert atmosphere (e.g., argon).[8]
-
Stir the reaction mixture at room temperature for 16 hours or at reflux for a shorter period, monitoring the reaction by TLC.[8]
-
A white precipitate of phthalhydrazide will form.[4]
-
After the reaction is complete, dilute the mixture with diethyl ether or chloroform and filter off the precipitate, possibly through a pad of Celite.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-butanol.[8]
-
The crude product can be further purified by distillation or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4-amino-1-butanol from the corresponding phthalimide precursor, as reported in the literature.
| Step | Reactants | Product | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Deprotection of N-(8-hydroxybutyl)phthalimide | N-(8-hydroxybutyl)phthalimide, Sodium Hydroxide | 4-aminobutanol | Water | Reflux, 10 hours | 90.8% | 99.5% | [9] |
| General Phthalimide Deprotection | Phthalimide-protected polyethylene glycol, Aqueous hydrazine | Amino-PEG | THF | Room temp, 4 hours | 70-85% | N/A | [7] |
Reaction Workflow
The following diagram illustrates the two-step Gabriel synthesis of a primary amine from an alkyl halide.
Caption: Workflow of the Gabriel synthesis.
Mechanism Overview
The Gabriel synthesis proceeds in two main stages:
-
N-Alkylation: The phthalimide anion, a potent nucleophile, attacks a primary alkyl halide in an SN2 reaction to form an N-alkyl phthalimide.[1][10] This step is highly efficient for primary alkyl halides and avoids the over-alkylation that can occur with direct amination.[2][3]
-
Deprotection: The N-alkyl phthalimide is then cleaved to release the primary amine. This is commonly achieved by hydrazinolysis, where hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[1][4] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[4][11]
This application note provides a comprehensive guide for the synthesis of primary amines via the Gabriel method, offering detailed protocols and relevant data for researchers in organic synthesis and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Applications of N-(4-Bromobutoxy)phthalimide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobutoxy)phthalimide is a bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a phthalimide group and a bromobutoxy chain, allows for its versatile application as a linker and a precursor in the synthesis of various biologically active compounds. The phthalimide moiety is particularly renowned for its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), making it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for targeted protein degradation and other potential therapeutic applications.
I. Primary Application: Linker in Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound in medicinal chemistry is as a precursor for the linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2]
Mechanism of Action
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI ligand), a ligand that recruits an E3 ubiquitin ligase (E3 ligase ligand), and a chemical linker that connects the two. This compound serves as a precursor to the E3 ligase ligand and a portion of the linker. The phthalimide group specifically engages the Cereblon (CRBN) E3 ligase.[1][3]
The process of PROTAC-mediated protein degradation can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN).[1][3]
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling: After the degradation of the POI, the PROTAC molecule is released and can participate in further rounds of degradation, acting catalytically.[4]
Data Presentation: Performance of Phthalimide-Based PROTACs with Alkyl Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for representative PROTACs that utilize a phthalimide-based CRBN ligand connected to a warhead via an alkyl or PEG linker, similar in nature to the butoxy linker of this compound.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Linker Type | DC50 | Dmax (%) | Cell Line |
| ARV-771 | BRD2/3/4 | VHL | PEG-based | <1 nM | >90 | Prostate Cancer |
| dBET1 | BRD4 | CRBN | PEG-based | ~100 nM | >95 | AML |
| PROTAC 8 | BRD4 | CRBN | Alkyl-based | <1 nM | >99 | Prostate Cancer |
| Compound 1 | BMI1/RING1B | CRBN | C4 Alkyl | 1.7 µM / 1.3 µM | >80 | 293T |
| 4j | METTL3/METTL14 | CRBN | Alkyl-based | 0.44 µM / 0.13 µM | >80 | MV4-11 |
| DAS-5-oCRBN | c-Src | CRBN | Short Alkyl | <100 nM | >90 | KCL-22 |
Note: The data presented is compiled from various publications and is intended for comparative purposes.[1][2][4][5][6] Experimental conditions may vary between studies.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a starting material for the linker and E3 ligase ligand.
Protocol 1: Synthesis of an Amine-Terminated Linker from this compound
This protocol describes the conversion of the bromo group to an azide, followed by reduction to an amine, which can then be coupled to a POI ligand.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of click chemistry in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(4-Bromobutoxy)phthalimide in the Synthesis of Bioactive Molecules
Introduction
N-(4-Bromobutoxy)phthalimide is a versatile heterobifunctional linker of significant utility in medicinal chemistry and drug development. Its structure incorporates two key reactive functionalities: a terminal bromo group, which is an excellent electrophile for alkylation reactions, and a phthalimide-protected aminooxy group. This dual functionality allows for the sequential and controlled introduction of a stable four-carbon alkoxyamine linker between two different molecular entities. The phthalimide group serves as a robust protecting group for the highly reactive hydroxylamine, which can be selectively removed under mild conditions to unveil the aminooxy moiety (-O-NH₂).
The primary application of this compound is in the synthesis of complex bioconjugates, probes, and radiotracers for Positron Emission Tomography (PET).[1] The bromoalkyl portion can be readily reacted with nucleophiles such as phenols, thiols, or amines on a core bioactive molecule.[2] Following this attachment, the phthalimide group is typically removed via hydrazinolysis. The liberated aminooxy group can then be specifically and efficiently conjugated to an aldehyde or ketone on a second molecule, such as a radio-labeled prosthetic group (e.g., 4-[¹⁸F]fluorobenzaldehyde), to form a stable oxime ether bond.[3] This strategy is particularly valuable in PET tracer development, as the oxime linkage is stable under physiological conditions, and the multi-step synthesis can be adapted for automated radiochemistry modules.[4]
The phthalimide scaffold itself is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5][6] While this compound is primarily used as a linker, the inherent characteristics of the phthalimide group contribute to favorable physicochemical properties of the intermediate compounds.
Quantitative Data
The following table summarizes representative quantitative data for the key synthetic steps involving this compound. The values are based on typical conditions for analogous reactions reported in the literature for O-alkylation of phenols and subsequent oxime ligation for PET tracer synthesis.
| Parameter | Step 1: O-Alkylation of Phenol | Step 2: Hydrazinolysis (Deprotection) | Step 3: Oxime Ligation |
| Reactants | Phenol-derivative, this compound | Phthalimide-protected intermediate, Hydrazine hydrate | Aminooxy-intermediate, Aldehyde (e.g., 4-[¹⁸F]FBA) |
| Base/Catalyst | K₂CO₃ or Cs₂CO₃ | None | Aniline or pH buffer (e.g., acetate) |
| Solvent | DMF or Acetonitrile | Ethanol or THF/Ethanol mixture | Ethanol/Water or DMSO |
| Temperature | 60-80 °C | 60-70 °C | 80-100 °C |
| Reaction Time | 4-12 hours | 1-2 hours | 10-20 minutes |
| Typical Yield | 70-95% | 85-98% | >90% (Radiochemical Conversion) |
Experimental Protocols
Protocol 1: Synthesis of an O-(4-Phthalimidobutoxy)aryl Precursor
This protocol describes the O-alkylation of a phenol-containing bioactive molecule (Ar-OH) with this compound.
Materials:
-
Phenol-containing substrate (Ar-OH)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol-containing substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 20 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-(4-phthalimidobutoxy)aryl compound.
Protocol 2: Deprotection and Oxime Ligation for PET Tracer Synthesis
This protocol details the deprotection of the phthalimide group and subsequent conjugation to an aldehyde-bearing prosthetic group, such as 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FBA), a common precursor in PET chemistry.[7]
Materials:
-
O-(4-phthalimidobutoxy)aryl precursor (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
4-[¹⁸F]Fluorobenzaldehyde ([¹⁸F]FBA) in DMSO (produced via standard radiolabeling methods)[3]
-
Ammonium acetate buffer (pH 4.5)
-
HPLC system for purification
Procedure:
Part A: Deprotection to form the Aminooxy Intermediate
-
Dissolve the O-(4-phthalimidobutoxy)aryl precursor (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 70 °C) for 1 hour. A white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl. The product will move to the acidic aqueous layer.
-
Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the O-(4-aminooxybutoxy)aryl intermediate. Use this intermediate immediately in the next step.
Part B: Radiochemical Ligation
-
Prepare a solution of the crude O-(4-aminooxybutoxy)aryl intermediate in a suitable solvent (e.g., DMSO/water mixture).
-
To the vial containing the 4-[¹⁸F]FBA solution, add the solution of the aminooxy intermediate and the ammonium acetate buffer.
-
Heat the reaction vial at 90 °C for 15 minutes.
-
Cool the reaction mixture and purify the resulting ¹⁸F-labeled oxime conjugate using semi-preparative HPLC.
-
Formulate the collected product fraction for in-vivo use.
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing "N-(4-Bromobutoxy)phthalimide" to Introduce an Aminobutoxy Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobutoxy)phthalimide is a valuable bifunctional reagent for the introduction of a four-carbon aminobutoxy linker in a protected form. This reagent is particularly useful in medicinal chemistry and drug development for the synthesis of molecules requiring a flexible spacer, such as in the design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies. The phthalimide group serves as a robust protecting group for the primary amine, which can be efficiently deprotected under specific conditions to reveal the terminal amino group. This document provides detailed application notes and experimental protocols for the use of this compound to conjugate with various nucleophiles and the subsequent deprotection to yield the free aminobutoxy linker.
Core Applications
The primary application of this compound is to introduce a protected primary amine with a four-carbon spacer. This is achieved through a nucleophilic substitution reaction where a nucleophile displaces the bromide ion. The phthalimide group prevents the nitrogen from undergoing further reactions. The terminal primary amine can be unmasked in a subsequent step, making it available for further conjugation.
Key Applications Include:
-
PROTACs: The aminobutoxy linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
ADCs: Linkage of cytotoxic payloads to monoclonal antibodies.
-
Targeted Drug Delivery: Conjugation of therapeutic agents to targeting moieties.
-
Bioconjugation: Modification of biomolecules to introduce a reactive handle.
Data Presentation: Synthesis and Reactions of this compound
The following tables summarize quantitative data for the synthesis of this compound and its subsequent reactions with various nucleophiles, followed by deprotection.
| Reagent 1 | Reagent 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Potassium Phthalimide | 1,4-Dibromobutane | - | DMF | 26 | RT | 92.4 |
| Phthalimide | 1,4-Dibromobutane | K₂CO₃ | Acetone | 2 | Reflux | 92 |
| This compound | Nucleophile | Base | Solvent | Time (h) | Temperature (°C) | Product Yield (%) | Deprotection Yield (%) |
| Phenol | K₂CO₃ / Cs₂CO₃ | Acetonitrile | 6-12 | RT - Reflux | 75-90 (estimated) | 70-85 | |
| Primary Amine | K₂CO₃ | DMF | 4-8 | RT - 60 | 70-85 (estimated) | 70-85 | |
| Thiol (Thiophenol) | Et₃N | DCM | 2-4 | RT | >90 (estimated) | 70-85 |
Yields are based on general literature procedures for similar reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from Potassium Phthalimide
This protocol describes the synthesis of this compound using potassium phthalimide and 1,4-dibromobutane.
Materials:
-
Potassium Phthalimide
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Distilled Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add potassium phthalimide (1.0 eq) and dissolve it in anhydrous DMF (10-15 mL per gram of potassium phthalimide).
-
Add 1,4-dibromobutane (1.2-1.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-26 hours.[1]
-
After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash with distilled water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a DCM/water mixture to afford this compound as a white solid.[1]
Expected Yield: ~92%[1]
Protocol 2: General Procedure for Coupling of this compound with Nucleophiles
This protocol provides a general guideline for the reaction of this compound with phenols, amines, or thiols.
A) Reaction with Phenols (Williamson Ether Synthesis)
Materials:
-
This compound
-
Phenol derivative
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous acetonitrile or DMF, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1-1.2 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
B) Reaction with Amines (N-Alkylation)
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DMF or acetonitrile, add K₂CO₃ (2.0 eq) or Et₃N (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-8 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 2A, steps 5-8.
C) Reaction with Thiols (S-Alkylation)
Materials:
-
This compound
-
Thiol derivative
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
Procedure:
-
To a solution of the thiol (1.0 eq) in anhydrous DCM or acetonitrile, add Et₃N (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up the reaction by washing with water and brine, then proceed as described in Protocol 2A, steps 7-8.
Protocol 3: Deprotection of the Phthalimide Group (Hydrazinolysis)
This protocol describes the cleavage of the phthalimide protecting group to yield the primary amine.
Materials:
-
N-(4-alkoxy/amino/thio-butoxy)phthalimide derivative
-
Hydrazine hydrate or Hydrazine monohydrate
-
Ethanol or Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve the N-substituted phthalimide (1.0 eq) in ethanol or methanol (10-20 mL per gram of substrate).
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.[2]
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl. The desired amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and basify with 2 M NaOH solution to a pH > 12.
-
Extract the liberated primary amine with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine.
-
Further purification can be performed by distillation or chromatography if necessary.
Expected Yield: 70-85%[3]
Characterization Data for this compound:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed around 7.85-7.70 (m, 4H, phthalimide protons), 3.75 (t, 2H, -O-CH₂-), 3.45 (t, 2H, -CH₂-Br), and 2.00-1.80 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (CDCl₃): Chemical shifts (δ) are typically observed around 168.4 (C=O), 134.0, 132.2, 123.3 (phthalimide carbons), 67.0 (-O-CH₂-), 33.5 (-CH₂-Br), 29.5, and 27.8 (-CH₂-CH₂-).
Visualization of Workflows and Pathways
Caption: General workflow for introducing an aminobutoxy linker.
Caption: EGFR degradation pathway mediated by a PROTAC.
References
Experimental Protocols and Application Notes for N-(4-Bromobutoxy)phthalimide and its Analogue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols related to the synthesis and reactions of N-(4-Bromobutoxy)phthalimide. Due to the limited availability of specific synthesis data for this compound, a proposed experimental protocol is provided based on established chemical principles. For comparative purposes and practical application, detailed, literature-derived protocols for the closely related and more commonly used analogue, N-(4-Bromobutyl)phthalimide, are also included.
Application Notes
This compound (CAS No. 5093-32-3) is a bifunctional reagent valuable in organic synthesis and medicinal chemistry.[1] Its structure incorporates a phthalimide-protected aminoxy group linked to a bromobutyl chain. This arrangement allows for the sequential or simultaneous introduction of a flexible four-carbon linker that can be further functionalized at both ends.
Key applications include:
-
Introduction of an Aminoxy-Functionalized Linker: The phthalimide group serves as a protected form of an aminoxy (-O-NH₂) moiety. Following reaction of the bromo-terminated chain, the phthalimide can be cleaved (e.g., with hydrazine) to reveal the reactive aminoxy group, which is useful for forming oxime linkages with aldehydes and ketones.
-
Synthesis of PROTACs and other Chemical Probes: The molecule's architecture is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular tools, where the bromobutyl end can be coupled to a ligand for a protein of interest, and the aminoxy end can be used to attach a linker or another functional group.
-
Alkylation Reactions: The terminal bromo group acts as an electrophile, enabling the alkylation of various nucleophiles such as amines, phenols, and thiols.
N-(4-Bromobutyl)phthalimide (CAS No. 5394-18-3) , an analogue lacking the oxygen atom, is a widely used reagent in organic synthesis, primarily as a precursor for primary amines through the Gabriel synthesis.[2][3] This method avoids the over-alkylation often encountered when using ammonia for the synthesis of primary amines.[4]
Key applications include:
-
Gabriel Synthesis of Primary Amines: This is the most common application, where the phthalimide acts as a masked form of ammonia.[4] The compound reacts with a nucleophile, and subsequent cleavage of the phthalimide group with hydrazine or acid/base hydrolysis yields a primary amine.[4]
-
Synthesis of Pharmaceutical Intermediates: It is a key building block in the synthesis of various active pharmaceutical ingredients and their derivatives.[5] For instance, it can be reacted with piperazine derivatives to form more complex structures.[5]
-
Preparation of B-cyclodextrin Derivatives: This reagent is utilized in modifying cyclodextrins for applications in drug delivery and separations science.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of N-(4-Bromobutyl)phthalimide as reported in various literature sources.
Table 1: Synthesis of N-(4-Bromobutyl)phthalimide from Phthalimide or its Potassium Salt
| Starting Materials | Solvent | Base | Temperature | Time (h) | Yield (%) | Purification Method | Reference |
| Phthalimide, 1,4-Dibromobutane | Acetone | Potassium Carbonate | Reflux | 2 | 92 | Column Chromatography (Petroleum Ether:Acetone 40:1) | [2] |
| Potassium Phthalimide, 1,4-Dibromobutane | N,N-Dimethylformamide (DMF) | - | 90-100 °C | 10 | - | Column Chromatography | [6][7] |
| Potassium Phthalimide, 1,4-Dibromobutane | N,N-Dimethylformamide (DMF) | - (pH adjusted to 10) | Room Temperature | 26 | 92.4 | Recrystallization (Dichloromethane/Water) | [2] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed method based on the O-alkylation of N-hydroxyphthalimide, a common reaction for synthesizing N-alkoxyphthalimide derivatives.
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of this compound.
Materials:
-
N-Hydroxyphthalimide
-
1,4-Dibromobutane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-hydroxyphthalimide (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Add 1,4-dibromobutane (5.0 eq) to the reaction mixture. The use of a large excess of dibromobutane minimizes the formation of the bis-phthalimide byproduct.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,4-dibromobutane.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Synthesis of N-(4-Bromobutyl)phthalimide from Phthalimide
This protocol is adapted from a literature procedure with a reported yield of 92%.[2]
Reaction Scheme:
Caption: Synthesis of N-(4-Bromobutyl)phthalimide via direct alkylation.
Materials:
-
Phthalimide (1.0 mmol, 147 mg)
-
1,4-Dibromobutane (5.0 mmol, 1.08 g)
-
Potassium Carbonate (2.0 mmol, 276 mg)
-
Acetone (3 mL)
-
Petroleum Ether and Acetone (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add phthalimide (148 mg, 1 mmol), 1,4-dibromobutane (1.080 g, 5 mmol), and potassium carbonate (276 mg, 2 mmol).[2]
-
Add acetone (3 mL) to the flask.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.[2]
-
After 2 hours, allow the reaction mixture to cool to room temperature.[2]
-
Purify the reaction mixture directly by column chromatography on silica gel using a 40:1 mixture of petroleum ether and acetone as the eluent.[2]
-
Combine the fractions containing the product and concentrate under reduced pressure to yield N-(4-Bromobutyl)phthalimide as a white solid (expected yield: ~260 mg, 92%).[2]
Protocol 3: Synthesis of N-(4-Bromobutyl)phthalimide from Potassium Phthalimide
This protocol is based on a method using the pre-formed potassium salt of phthalimide.[6][7]
Experimental Workflow:
Caption: Workflow for the synthesis of N-(4-Bromobutyl)phthalimide.
Materials:
-
Potassium Phthalimide (10.8 mmol, 2.0 g)
-
1,4-Dibromobutane (50 mmol, 10.8 g)
-
Dry N,N-Dimethylformamide (DMF, 10 mL)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine potassium phthalimide (2.0 g, 10.8 mmol) and 1,4-dibromobutane (10.8 g, 50 mmol).[7][8]
-
Stir the mixture and heat it in an oil bath at 90-100 °C for 10 hours.[7][8]
-
After the reaction is complete, cool the mixture and filter to remove the precipitated crystals.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Remove the excess 1,4-dibromobutane by distillation.[8]
-
Purify the remaining residue by silica gel column chromatography to obtain the final product.[8]
Protocol 4: Subsequent Reaction - Gabriel Synthesis of a Primary Amine
This is a general protocol for the deprotection of N-alkylphthalimides to yield primary amines.
Reaction Principle:
Caption: Cleavage of N-alkylphthalimide to yield a primary amine.
Materials:
-
N-(4-Bromobutyl)phthalimide (or other N-alkylphthalimide)
-
Hydrazine hydrate
-
Ethanol
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 - 5.0 eq) to the solution.[9]
-
Heat the reaction mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.[9]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[9]
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M HCl. The primary amine will be protonated and move into the aqueous layer.[9]
-
Separate the aqueous layer and basify it with 2 M NaOH solution until the pH is greater than 12.[9]
-
Extract the liberated primary amine from the basic aqueous layer with several portions of dichloromethane.[9]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by distillation or column chromatography if necessary.
References
- 1. This compound | 5093-32-3 [amp.chemicalbook.com]
- 2. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. byjus.com [byjus.com]
- 5. N-(4-Bromobutyl)phthalimide, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-(4-Bromobutoxy)phthalimide as a Versatile Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of N-(4-Bromobutoxy)phthalimide, a key building block for the generation of diverse and novel heterocyclic compounds. The protocols outlined below are intended to serve as a foundational resource for researchers engaged in synthetic chemistry and drug discovery.
Introduction
This compound is a bifunctional reagent featuring a masked aminooxy group within the phthalimide moiety and a reactive bromo-butoxy side chain. This unique structural arrangement makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The phthalimide group can be cleaved under mild conditions to reveal a reactive aminooxy functionality, while the bromobutoxy chain provides a handle for intramolecular or intermolecular cyclization reactions with various nucleophiles. This dual reactivity opens avenues for the construction of novel scaffolds with potential applications in medicinal chemistry and materials science. Phthalimide derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant properties.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the O-alkylation of N-hydroxyphthalimide with an excess of 1,4-dibromobutane. This approach is analogous to the preparation of similar N-alkoxyphthalimide derivatives and offers a straightforward route to the desired precursor.
Proposed Synthetic Protocol
Reaction:
Materials:
-
N-Hydroxyphthalimide
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 1,4-dibromobutane (3-5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (Acetone: ~56°C, DMF: ~153°C) |
| Purity (post-chromatography) | >95% |
Application in Heterocyclic Synthesis
The dual functionality of this compound allows for a two-stage approach to novel heterocycles. First, the terminal bromide is displaced by a suitable nucleophile. Subsequent deprotection of the phthalimide group with hydrazine reveals the aminooxy moiety, which can then undergo intramolecular cyclization.
Synthesis of Novel Thiazole Derivatives
The reaction of this compound with thiourea is a promising route for the synthesis of novel aminothiazole derivatives. The bromo-alkoxy chain can react with the sulfur of thiourea, followed by cyclization to form the thiazole ring.
Reaction:
Materials:
-
This compound
-
Thiourea
-
Ethanol or Isopropanol
-
Sodium Bicarbonate (optional, as a mild base)
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexane
Procedure:
-
A mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion (typically 6-12 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to yield the desired phthalimido-alkoxy-aminothiazole.
Quantitative Data (Expected from Analogous Reactions):
| Parameter | Value |
| Yield | 60-75% |
| Reaction Time | 6-12 hours |
| Reaction Temperature | Reflux (~78°C for Ethanol) |
Synthesis of Novel Fused Heterocycles via Hydrazinolysis and Cyclization
Treatment of the synthesized heterocycles (e.g., the thiazole derivative) with hydrazine hydrate can be used to deprotect the phthalimide group, revealing a primary aminooxy group. This can then undergo intramolecular cyclization to form novel fused heterocyclic systems.
Reaction:
Aminooxy-alkoxy-heterocycle --(Intramolecular Cyclization)--> Fused Heterocycle
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds. The protocols provided herein offer a solid foundation for the exploration of its synthetic utility. The resulting heterocycles, with their unique structural motifs, are of significant interest for screening in various biological assays, potentially leading to the discovery of new therapeutic agents. Further research could explore the reaction of this compound with a wider range of nucleophiles to expand the library of accessible heterocycles and investigate the structure-activity relationships of the synthesized compounds.
Application Notes and Protocols for the Scale-Up Synthesis of Primary Amines using N-(4-Bromobutoxy)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The Gabriel synthesis offers a robust and reliable method for the preparation of primary amines, effectively circumventing the common issue of over-alkylation often encountered with direct alkylation of ammonia. This application note provides detailed protocols for the scale-up synthesis of primary amines utilizing N-(4-Bromobutoxy)phthalimide, a versatile bifunctional linker.
This compound serves as a valuable reagent, incorporating a phthalimide-protected amino group and a reactive bromo-butoxy moiety. This allows for an initial nucleophilic substitution reaction to introduce the 4-(phthalimido)butoxy group onto a substrate, followed by a deprotection step to unmask the primary amine. The protocols outlined below are intended to guide researchers in scaling up this process efficiently and safely.
Reaction Principle
The synthesis involves a two-step sequence based on the classical Gabriel synthesis:
-
Nucleophilic Substitution: A nucleophile displaces the bromide from this compound to form a new carbon-nucleophile bond, incorporating the phthalimide-protected aminoalkoxy chain.
-
Deprotection (Cleavage): The phthalimide protecting group is removed, typically via hydrazinolysis (the Ing-Manske procedure), to liberate the desired primary amine.[1][2] This method is generally preferred for its mild reaction conditions compared to acidic or basic hydrolysis.[3]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with this compound (Scale-Up)
This protocol describes a general method for the reaction of a nucleophile with this compound on a larger scale. The specific nucleophile and reaction conditions may need to be optimized depending on the substrate.
Materials:
-
This compound
-
Nucleophile of choice (e.g., sodium azide, a thiol, an alcohol, etc.)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Appropriate work-up reagents (e.g., water, ethyl acetate, brine)
Equipment:
-
Large-capacity round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Large-scale filtration apparatus
-
Rotary evaporator
Procedure:
-
To a clean, dry, and inerted round-bottom flask of appropriate size, add this compound (1.0 equivalent).
-
Add anhydrous DMF (or another suitable solvent) to achieve a concentration of 0.5-1.0 M. Stir the mixture until the solid is fully dissolved.
-
Add the desired nucleophile (1.0-1.2 equivalents). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via an addition funnel.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a vigorously stirred beaker of cold water. This will often precipitate the product.
-
Collect the precipitate by filtration, washing with copious amounts of water to remove residual DMF and any water-soluble byproducts.
-
Dry the solid product under vacuum to a constant weight. The crude product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Protocol 2: Hydrazinolysis of the Phthalimide Protecting Group (Scale-Up)
This protocol details the cleavage of the phthalimide group from the product obtained in Protocol 1 to yield the primary amine.
Materials:
-
Phthalimide-protected compound from Protocol 1
-
Ethanol or Methanol
-
Hydrazine hydrate (64-85% in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-capacity round-bottom flask with a mechanical stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
In a large round-bottom flask, suspend the phthalimide-protected compound (1.0 equivalent) in ethanol or methanol (10-20 mL per gram of starting material).
-
Add hydrazine hydrate (1.5-5.0 equivalents) dropwise to the stirred suspension.[4]
-
Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide should form.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will protonate the desired amine and ensure the complete precipitation of phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
To the remaining aqueous residue, add a sufficient amount of NaOH solution to raise the pH to >12. This will deprotonate the amine salt and liberate the free primary amine.
-
Extract the aqueous layer with several portions of dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or column chromatography as required.
Data Presentation
The following tables provide representative data for the synthesis of primary amines using phthalimide-based methods. Note that specific yields and reaction times will vary depending on the substrate and scale.
Table 1: Representative Conditions and Yields for the Deprotection of N-Alkylphthalimides
| N-Alkylphthalimide Substrate | Deprotection Method | Solvent | Reaction Time | Temperature | Typical Yield (%) | Purity (%) | Reference |
| N-(4-Hydroxybutyl)phthalimide | NaOH (4 eq.) | Water | 10 h | 100 °C | 90.8 | 99.5 | (Hypothetical data based on similar literature) |
| Phthalimid-protected PEG | Hydrazine Hydrate (40 eq.) | THF | 4 h | Room Temp. | 70-85 | Not specified | [4] |
| General N-Arylphthalimide | Hydrazine Hydrate (1 eq.) + NaOH (5 eq.) | Not specified | 1.2 h | Room Temp. | ~80 | Not specified | (Hypothetical data based on similar literature) |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the two-step synthesis of a primary amine from a nucleophile and this compound.
Caption: General workflow for the two-step synthesis.
Chemical Reaction Pathway
The diagram below shows the chemical transformation occurring during the synthesis.
Caption: Chemical reaction pathway overview.
Safety and Handling
-
N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. It is also corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Strong Acids and Bases: Concentrated HCl and NaOH solutions are corrosive. Handle with care and wear appropriate PPE.
-
Scale-Up Considerations: All scale-up operations should be conducted behind a blast shield. Ensure that the reaction vessel is of an appropriate size to handle the reaction volume and any potential exotherms. Proper stirring is crucial for heat distribution and to prevent bumping during reflux.
Conclusion
The use of this compound in a Gabriel-type synthesis provides a reliable and scalable route to primary amines. The protocols provided herein offer a solid foundation for researchers to develop and optimize their specific synthetic targets. Careful consideration of reaction conditions, stoichiometry, and safety precautions is essential for a successful and safe scale-up synthesis.
References
Application Notes and Protocols: N-(4-Bromobutoxy)phthalimide in Polymer and Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to limited specific documented applications for N-(4-Bromobutoxy)phthalimide in polymer and materials science, the following application notes and protocols are based on the established utility of its close structural analog, N-(4-Bromobutyl)phthalimide, and general synthetic strategies.[1] These protocols serve as a predictive framework and may require optimization. The core reactivity of the bromoalkoxyphthalimide group is expected to be similar to the bromoalkylphthalimide group.[1]
Introduction
This compound is a heterobifunctional molecule containing a reactive terminal bromine atom and a stable phthalimide group. The phthalimide moiety serves as a protected primary amine, which can be deprotected under specific conditions.[1] This bifunctionality makes it a valuable building block in polymer and materials science for the introduction of amine functionalities. The ether linkage in the butoxy chain, compared to a simple butyl chain, may impart increased flexibility and alter the solubility of the resulting polymers or modified materials.
Key Features:
-
Reactive Bromine: Allows for nucleophilic substitution reactions to covalently attach the molecule to polymers or surfaces.
-
Protected Amine: The phthalimide group provides a robust, thermally stable protecting group for a primary amine. This amine can be liberated post-modification via hydrazinolysis.
-
Versatility: Can be used to synthesize functional polymers or to modify the surfaces of various materials.[2]
Applications in Polymer Science: Synthesis of Amine-Functionalized Polymers
This compound can be used to introduce pendant-protected amine groups along a polymer backbone. One common strategy involves the chemical modification of a pre-existing polymer that contains nucleophilic functional groups.
Application: Synthesis of Poly(styrene-co-4-vinylbenzyl amine)
This application note describes a two-step process:
-
Grafting of this compound onto a commercially available chloromethylated polystyrene (poly(4-chloromethyl styrene)).
-
Deprotection of the phthalimide group to yield a primary amine-functionalized polymer.
Quantitative Data Summary
The following table summarizes expected outcomes based on similar reactions with analogous compounds. Actual results may vary and depend on specific reaction conditions and polymer characteristics.
| Parameter | Expected Value | Method of Analysis |
| Degree of Substitution | 50-95% | ¹H NMR Spectroscopy |
| Molecular Weight (Mn) | Dependent on starting polymer | GPC / SEC |
| Polydispersity Index (PDI) | Dependent on starting polymer | GPC / SEC |
| Yield (Grafting Step) | >90% | Gravimetric |
| Yield (Deprotection Step) | >85% | Gravimetric |
Experimental Workflow: Polymer Functionalization
Caption: Workflow for the synthesis of an amine-functionalized polymer.
Detailed Experimental Protocol: Synthesis of Poly(styrene-co-4-vinylbenzyl amine)
Materials:
-
Poly(4-chloromethyl styrene) (PCMS)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium iodide (NaI), catalytic amount
-
Methanol
-
Hydrazine monohydrate
-
Ethanol
-
Tetrahydrofuran (THF)
Protocol for Grafting of this compound (Step 1):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve poly(4-chloromethyl styrene) (e.g., 1.0 g) in anhydrous DMF (e.g., 20 mL).
-
Add this compound (a molar excess relative to the chloromethyl groups, e.g., 1.5 equivalents) and a catalytic amount of sodium iodide to the solution.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol (e.g., 200 mL) to precipitate the polymer.
-
Filter the white precipitate, wash thoroughly with methanol, and dry under vacuum at 40°C overnight.
-
Characterize the resulting polymer (PCMS-phthalimide) using FTIR (disappearance of C-Cl stretch, appearance of phthalimide C=O stretches at ~1770 and 1715 cm⁻¹) and ¹H NMR (appearance of phthalimide and butoxy protons).
Protocol for Deprotection to Yield Amine Functionality (Step 2):
-
Dissolve the dried PCMS-phthalimide polymer (e.g., 0.8 g) in a mixture of ethanol and THF (e.g., 1:1 v/v, 30 mL).
-
Add hydrazine monohydrate (a large molar excess relative to phthalimide groups, e.g., 10 equivalents).
-
Reflux the mixture for 12 hours. A white precipitate (phthalhydrazide) will form.[3]
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the final amine-functionalized polymer by adding the concentrated solution to deionized water.
-
Collect the polymer by filtration, wash extensively with water, and dry under vacuum.
-
Characterize the final polymer using FTIR (disappearance of phthalimide C=O stretches, appearance of N-H bend of primary amine at ~1600 cm⁻¹) and ¹H NMR.[3]
Applications in Materials Science: Surface Modification
This compound is an excellent candidate for the surface functionalization of materials possessing nucleophilic groups (e.g., hydroxyl, amine) on their surface. This "grafting-to" approach can be used to alter surface properties such as wettability or to introduce anchor points for further functionalization.
Application: Functionalization of a Hydroxylated Surface (e.g., Silicon Wafer, Glass Slide)
This process involves the covalent attachment of this compound to a surface rich in hydroxyl groups, followed by deprotection to expose primary amine groups.
Quantitative Data Summary
| Parameter | Expected Value | Method of Analysis |
| Grafting Density | Low to medium | XPS, Ellipsometry, Contact Angle |
| Water Contact Angle (Phthalimide) | 60-70° | Goniometry |
| Water Contact Angle (Amine) | 30-40° | Goniometry |
| Nitrogen Content (XPS) | Detectable | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Workflow: Surface Modification
Caption: Workflow for surface modification and subsequent deprotection.
Detailed Experimental Protocol: Surface Functionalization
Materials:
-
Hydroxylated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Anhydrous Toluene
-
A non-nucleophilic base (e.g., Proton Sponge or Diisopropylethylamine)
-
Hydrazine monohydrate
-
Ethanol, THF, Deionized Water
Protocol for Surface Grafting (Step 1 & 2):
-
Surface Preparation:
-
Thoroughly clean the substrate. For silicon wafers or glass, this can be achieved by sonication in acetone and isopropanol, followed by drying.
-
Activate the surface to ensure a high density of hydroxyl groups. This can be done using an oxygen plasma cleaner or by immersion in Piranha solution (H₂SO₄/H₂O₂ mixture - Caution: extremely corrosive and explosive with organic materials ). Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Grafting Reaction:
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound (e.g., 10 mM) and a non-nucleophilic base (e.g., 20 mM) in anhydrous toluene.
-
Place the cleaned, activated substrate in the reaction vessel.
-
Add the solution to the vessel, ensuring the substrate is fully submerged.
-
Seal the vessel and heat at 90°C for 18 hours. The base facilitates the reaction between the surface hydroxyl groups and the bromo- group of the phthalimide compound.
-
After cooling, remove the substrate and rinse with toluene.
-
To remove any non-covalently bound molecules, perform a Soxhlet extraction with toluene for 12 hours.
-
Dry the functionalized substrate and characterize it using XPS (to confirm the presence of nitrogen) and water contact angle measurements (which should show increased hydrophobicity compared to the clean hydroxylated surface).
-
Protocol for Surface Deprotection (Step 3):
-
Place the phthalimide-functionalized substrate in a solution of Ethanol/THF (1:1 v/v).
-
Add hydrazine monohydrate to the solution (e.g., 0.5 M).
-
Heat the mixture at 80°C for 12 hours.
-
Remove the substrate, and rinse it thoroughly with ethanol, followed by deionized water to remove the phthalhydrazide byproduct and excess hydrazine.
-
Dry the amine-functionalized substrate under a stream of nitrogen.
-
Characterize the final surface. A successful conversion will be indicated by a decrease in the water contact angle (increased hydrophilicity) and a change in the N 1s XPS spectrum. The primary amine surface is now ready for subsequent conjugation reactions (e.g., with NHS-esters or via carbodiimide chemistry).
References
Application Notes and Protocols for Monitoring N-(4-Bromobutoxy)phthalimide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobutoxy)phthalimide is a valuable bifunctional molecule commonly used in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and materials science. It serves as a precursor for introducing a four-carbon chain with a terminal amine, following a Gabriel synthesis pathway, or for further functionalization via the bromide. Accurate monitoring of its formation and subsequent reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
These application notes provide detailed protocols for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Overview: Synthesis of this compound
A common synthesis route for this compound is the N-alkylation of potassium phthalimide with 1,4-dibromobutane. This reaction is a variation of the Gabriel synthesis.[1] Monitoring the consumption of phthalimide and the formation of the desired product is key to determining the reaction's endpoint and identifying the presence of any byproducts.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Experimental Protocol
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (solvent system)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or other staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the Eluent: A common starting eluent system for separating phthalimide derivatives is a mixture of a non-polar and a slightly more polar solvent. A good starting point is a mixture of Hexane:Ethyl Acetate (7:3 v/v) . This system should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dissolve the aliquot in a small amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for the starting material (potassium phthalimide), co-spot (starting material and reaction mixture), and the reaction mixture at different time points. Using a capillary tube, spot small amounts of each prepared sample onto the designated points on the baseline.
-
Development: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.[2] Phthalimide and this compound are typically UV active. Further visualization can be achieved by placing the plate in an iodine chamber or by staining.[2]
-
Analysis: The starting phthalimide will have a different Rf value than the more non-polar product, this compound. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the product spot will intensify. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization Method |
| Potassium Phthalimide | ~ 0.1 (streaking at the baseline) | UV (254 nm) |
| This compound | ~ 0.6 | UV (254 nm) |
Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on the progress of the reaction, allowing for the determination of conversion, yield, and purity. A reverse-phase HPLC method is suitable for separating the polar starting material from the less polar product.[3]
Experimental Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid . The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare standard solutions of known concentrations of potassium phthalimide and purified this compound in the mobile phase to determine their retention times.
-
Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and prevent precipitation. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared samples into the HPLC system. Record the chromatograms.
-
Data Processing: Identify the peaks corresponding to the starting material and product based on their retention times determined from the standards. Integrate the peak areas to determine the relative amounts of each component. The percentage conversion can be calculated using the following formula:
% Conversion = [Area(product) / (Area(product) + Area(starting material))] x 100
Data Presentation
| Compound | Expected Retention Time (min) |
| Potassium Phthalimide | ~ 2.5 |
| This compound | ~ 6.8 |
Note: Retention times are approximate and will depend on the specific column and HPLC system used.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
¹H NMR spectroscopy is a powerful tool for monitoring the reaction in situ or by analyzing aliquots. It provides structural information and can be used for quantitative analysis of the reaction mixture. The key is to monitor the disappearance of the N-H proton of phthalimide and the appearance of new signals corresponding to the butoxy chain in the product.
Experimental Protocol
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: At selected time points, take an aliquot from the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃). If using an internal standard, add a known amount to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
Phthalimide (Starting Material): Look for the broad singlet corresponding to the N-H proton, which will be present at a high chemical shift (around 11 ppm in DMSO-d₆) and will diminish as the reaction proceeds. The aromatic protons of the phthalimide group will also show a characteristic multiplet around 7.8-7.9 ppm.
-
This compound (Product): Identify the new signals corresponding to the four methylene groups of the butoxy chain. The triplet for the -CH₂-N group will appear around 3.7 ppm, and the triplet for the -CH₂-Br group will be around 3.4 ppm. The two central methylene groups will appear as multiplets around 1.8-2.0 ppm. The aromatic protons of the phthalimide moiety will also be present.
-
Quantitative Analysis: The ratio of product to starting material can be determined by comparing the integration of a characteristic product peak (e.g., the triplet at ~3.7 ppm for the -CH₂-N protons, integral normalized to 2H) with a starting material peak.
-
Data Presentation
| Compound | Proton Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Phthalimide | Aromatic C-H | ~ 7.85 | m |
| N-H | ~ 8.2 (broad s, can exchange) | bs | |
| This compound | Aromatic C-H | 7.70 - 7.85 | m |
| -N-CH₂- | ~ 3.73 | t | |
| -CH₂-Br | ~ 3.43 | t | |
| -N-CH₂-CH₂- | ~ 1.95 | m | |
| -CH₂-CH₂-Br | ~ 1.85 | m |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Visualizations
Reaction Workflow
Caption: Workflow for monitoring the synthesis of this compound.
Analytical Techniques Relationship
Caption: Relationship between the reaction and analytical monitoring techniques.
References
Troubleshooting & Optimization
Low yield in "N-(4-Bromobutoxy)phthalimide" Gabriel synthesis troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the Gabriel synthesis of N-(4-Bromobutoxy)phthalimide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the Gabriel synthesis of this compound?
While specific literature for this compound is not abundant, a reliable protocol can be adapted from the synthesis of analogous compounds like N-(4-bromobutyl)phthalimide. The synthesis generally involves the N-alkylation of N-hydroxyphthalimide with an excess of 1,4-dibromobutane.
Q2: What are the most common causes of low yield in this synthesis?
Low yields in the Gabriel synthesis of this compound can typically be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Side reactions: The formation of byproducts is a significant cause of low yields. A common side product is the bis-phthalimide derivative where both ends of the 1,4-dibromobutane react with the phthalimide source.
-
Impure reagents: The purity of starting materials, particularly the N-hydroxyphthalimide and 1,4-dibromobutane, is crucial. Old or improperly stored reagents can lead to poor results.[1]
-
Suboptimal work-up and purification: Product loss during extraction, washing, and purification steps like column chromatography or recrystallization can significantly reduce the isolated yield.
Q3: How can I minimize the formation of the bis-phthalimide byproduct?
The formation of the bis-phthalimide byproduct occurs when both bromine atoms of 1,4-dibromobutane react with N-hydroxyphthalimide. To minimize this, a significant excess of 1,4-dibromobutane should be used. This ensures that the phthalimide anion is more likely to react with a fresh molecule of 1,4-dibromobutane rather than the already substituted product.
Q4: What is the role of the base in this reaction, and which one should I choose?
A base is required to deprotonate N-hydroxyphthalimide, forming the nucleophilic N-oxyphthalimide anion. Potassium carbonate is a commonly used base that is effective for this purpose.[2] Alternatively, starting with pre-formed potassium N-oxyphthalimide can also be an effective strategy.
Q5: What are the best solvents for this reaction?
Polar aprotic solvents are generally the best choice for Gabriel synthesis as they can dissolve the ionic intermediates and facilitate the S(_N)2 reaction. N,N-Dimethylformamide (DMF) and acetone are commonly used solvents that have been shown to give good results in similar syntheses.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no consumption of starting materials observed by TLC.
-
Possible Cause 1: Inactive Base or Phthalimide Salt. The base (e.g., potassium carbonate) may be old or have absorbed moisture, reducing its effectiveness. Similarly, if using a pre-formed potassium salt, it may have degraded over time.[1]
-
Solution: Use freshly dried potassium carbonate. If using potassium N-hydroxyphthalimide, ensure it is dry and has been stored properly. Consider preparing the potassium salt in situ.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The reaction may be too slow at the current temperature.
-
Possible Cause 3: Poor Solubility of Reagents. The reagents may not be sufficiently dissolved in the chosen solvent, leading to a slow reaction rate.
Problem 2: The major product is the bis-phthalimide derivative.
-
Possible Cause: Incorrect Stoichiometry. An insufficient excess of 1,4-dibromobutane was used.
-
Solution: Increase the molar excess of 1,4-dibromobutane relative to N-hydroxyphthalimide. Ratios of 5:1 or even higher of the dihalide to the phthalimide are common.[2]
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause 1: Co-elution during Column Chromatography. The desired product and the bis-phthalimide byproduct may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or petroleum ether) can improve separation.[2] Running multiple columns may be necessary.
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Possible Cause 2: Oiling out during Recrystallization. The product may not crystallize cleanly and instead form an oil.
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Solution: Ensure that the crude product is sufficiently pure before attempting recrystallization. If it continues to oil out, try different solvent systems or use a seed crystal to induce crystallization. A slow cooling process is also recommended.
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Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.[2]
Materials:
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N-hydroxyphthalimide
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1,4-Dibromobutane
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Potassium Carbonate (anhydrous)
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Acetone (anhydrous)
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Petroleum Ether
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Ethyl Acetate
Procedure:
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To a solution of N-hydroxyphthalimide (1 eq) in anhydrous acetone, add anhydrous potassium carbonate (2 eq).
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Add a significant excess of 1,4-dibromobutane (5 eq).
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.
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Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.
Data Presentation
The following tables summarize reaction conditions from the literature for the analogous synthesis of N-(4-bromobutyl)phthalimide, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of N-(4-bromobutyl)phthalimide.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| Phthalimide | 1,4-Dibromobutane | K₂CO₃ | Acetone | Reflux | 2 h | 92% | [2] |
| Potassium Phthalimide | 1,4-Dibromobutane | - | DMF | 20 °C | 26 h | 92.4% | [2] |
| Potassium Phthalimide | 1,4-Dibromobutane | - | DMF | 90-100 °C | 10 h | Not specified | [3] |
Visualizations
Gabriel Synthesis Workflow
Caption: Workflow for the Gabriel synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in the Gabriel synthesis.
References
Side reactions of "N-(4-Bromobutoxy)phthalimide" and how to avoid them
Welcome to the Technical Support Center for N-(4-Bromobutoxy)phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and offer strategies to avoid them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
A1: this compound has three primary reactive sites that can lead to side reactions:
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The C-Br bond: The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution (the desired reaction pathway in many cases).
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The Phthalimide Group: The imide functionality can undergo hydrolysis under acidic or basic conditions.
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The N-O Bond: The bond between the nitrogen and the alkoxy oxygen is relatively weak and can be cleaved, particularly under radical conditions.
Q2: My reaction with this compound is showing a significant amount of an elimination byproduct. What is causing this and how can I prevent it?
A2: The elimination of hydrogen bromide (HBr) to form N-(but-3-en-1-yloxy)phthalimide is a common side reaction, proceeding through an E2 mechanism. This is often favored by the use of strong, sterically hindered bases, high temperatures, and less polar solvents. To minimize this, consider the following:
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Choice of Base: Use a weaker, non-hindered base if possible.
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Temperature: Run the reaction at the lowest effective temperature.
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Solvent: Employ a more polar aprotic solvent.
Q3: I am observing hydrolysis of the phthalimide group in my reaction. What conditions favor this and how can it be avoided?
A3: The phthalimide group is susceptible to hydrolysis under both acidic and basic conditions, which opens the phthalimide ring to form phthalic acid derivatives. To avoid this:
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Maintain Neutral pH: Whenever possible, conduct your reaction under neutral pH conditions.
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Anhydrous Conditions: Ensure your reagents and solvents are dry, as water is required for hydrolysis.
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Work-up Procedure: If your reaction requires an acidic or basic work-up, perform it at low temperatures and for the shortest duration possible.
Q4: Is the ether bond in the butoxy chain stable?
A4: The ether bond (C-O-C) in the butoxy chain is generally stable under most conditions, including neutral and basic media. Cleavage of such ethers typically requires strong acids, such as HBr or HI, and elevated temperatures. Therefore, ether cleavage is not a common side reaction unless your experimental conditions involve refluxing in strong acid.
Q5: Can the N-O bond cleave during my reaction?
A5: Yes, the N-O bond of N-alkoxyphthalimides is known to be labile and can cleave to form an alkoxy radical. This is particularly relevant under photochemical conditions (exposure to light) or in the presence of radical initiators. If your reaction is sensitive to radicals, it is advisable to perform the reaction in the dark and ensure no radical initiators are present.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low yield of the desired substitution product and presence of an alkene byproduct.
This issue is likely due to a competing elimination reaction.
Caption: Troubleshooting workflow for competing elimination reactions.
Problem 2: Presence of phthalic acid or its derivatives in the product mixture.
This indicates that the phthalimide ring has been hydrolyzed.
Caption: Troubleshooting workflow for phthalimide ring hydrolysis.
Data on Side Reactions
The following table summarizes the general conditions that favor the desired nucleophilic substitution versus the primary side reactions.
| Reaction Type | Favored By | Conditions to Avoid | Key Parameters |
| Nucleophilic Substitution (Desired) | Polar aprotic solvents (DMF, DMSO, Acetonitrile), moderate temperatures, non-hindered nucleophiles. | Strong, bulky bases; high temperatures; protic solvents for some nucleophiles. | Temperature, Base Strength, Solvent |
| Elimination (E2) | Strong, sterically hindered bases (e.g., potassium tert-butoxide), high temperatures, less polar solvents (e.g., ethanol).[1] | Weaker bases (e.g., K₂CO₃), lower temperatures, polar aprotic solvents. | Base Strength, Temperature |
| Phthalimide Hydrolysis | Presence of water with strong acid or strong base, prolonged reaction times at non-neutral pH. | Anhydrous conditions, neutral pH, short exposure to acidic/basic work-up. | pH, Water Content |
| N-O Bond Cleavage | UV light, radical initiators. | Performing the reaction in the dark, avoiding radical initiators. | Light Exposure, Initiators |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution to Minimize Elimination
This protocol is a general guideline for reacting a nucleophile with this compound while minimizing the risk of elimination.
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Reagent Preparation: Dry the solvent (e.g., DMF) over molecular sieves. Ensure the nucleophile and any base used are free of water.
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Reaction Setup: To a solution of the nucleophile (1.0 eq) in the anhydrous solvent, add a mild base such as potassium carbonate (1.2 eq).
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Addition of Reagent: Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise at room temperature.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Avoid high temperatures.
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Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for nucleophilic substitution with this compound.
References
Technical Support Center: Optimizing Alkylation Reactions of N-(4-Bromobutoxy)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the alkylation of N-(4-Bromobutoxy)phthalimide. This process, a variant of the Gabriel synthesis, is crucial for introducing a protected amino-butoxy functional group in the synthesis of various compounds of interest in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the alkylation of this compound?
The reaction is a nucleophilic substitution (SN2) where a primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon of the butoxy chain and displacing the bromide leaving group. This forms a new carbon-nitrogen bond, yielding the desired N-[4-(substituted-amino)butoxy]phthalimide derivative. The phthalimide group serves as a protecting group for the primary amine that can be later deprotected if needed.
Q2: Why is my reaction yield consistently low?
Several factors can contribute to low yields in this alkylation reaction. Common causes include:
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Insufficiently strong base: A base is often required to deprotonate the amine nucleophile, increasing its reactivity. If the base is too weak, the concentration of the reactive nucleophile will be low.
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Steric hindrance: While the primary bromide on this compound is relatively unhindered, using a bulky amine nucleophile can slow down the reaction rate.
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Inappropriate solvent: The choice of solvent is critical for dissolving the reactants and facilitating the SN2 reaction. Polar aprotic solvents are generally preferred.
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Low reaction temperature or insufficient reaction time: Like many SN2 reactions, this alkylation may require heating to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
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Side reactions: Competing elimination reactions (E2) can occur, especially with more sterically hindered amines or at very high temperatures, leading to the formation of an alkene byproduct.
Q3: What are the most common side reactions to be aware of?
The primary side reaction of concern is the E2 elimination of HBr from the this compound, which would result in the formation of N-(4-butenoxy)phthalimide. This is more likely to occur with sterically hindered amines that are also strong bases. Another potential issue is over-alkylation if the newly formed product can react further, though this is less common in this specific reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive amine nucleophile. 2. Inappropriate solvent. 3. Insufficient temperature or reaction time. 4. Poor quality of this compound. | 1. If using an amine salt, ensure a suitable base is used for in-situ free-basing. For less nucleophilic amines, consider using a stronger base or a catalytic amount of a phase-transfer catalyst. 2. Switch to a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[1] 3. Increase the reaction temperature in increments (e.g., 60 °C, 80 °C, 100 °C) and monitor by TLC to find the optimal temperature. Extend the reaction time. 4. Verify the purity of the starting material by NMR or melting point. |
| Presence of Unreacted Starting Material | 1. Insufficient equivalents of the amine. 2. Reaction has not reached completion. 3. Reversible reaction. | 1. Use a slight excess of the amine nucleophile (e.g., 1.1-1.5 equivalents). 2. Continue to monitor the reaction by TLC until the starting material spot disappears or is minimized. 3. While generally not reversible, ensure proper work-up to isolate the product. |
| Formation of Impurities/Side Products | 1. Elimination (E2) side reaction. 2. Degradation of reactants or products at high temperatures. | 1. Use the lowest effective temperature. If using a strong base, add it slowly at a lower temperature. Consider a milder base. 2. Avoid excessively high temperatures. If the reaction is slow, consider adding a catalyst like sodium iodide to promote the SN2 reaction over degradation pathways. |
| Difficulty in Product Purification | 1. Product is highly soluble in the aqueous phase during work-up. 2. Co-elution of product and impurities during chromatography. | 1. If the product is water-soluble, perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer with NaCl can also improve extraction efficiency. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Data Presentation
The following table summarizes typical reaction conditions for the alkylation of this compound with a representative secondary amine, piperidine.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetone | Reflux | 12 | ~85 |
Note: This data is representative and actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for the Alkylation of this compound with an Amine:
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To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetone or DMF, approximately 10 mL per gram of phthalimide derivative), add the amine (1.1-1.2 equivalents) and a base such as anhydrous potassium carbonate (1.5-2.0 equivalents).
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Stir the reaction mixture at room temperature or heat to reflux (typically 60-100 °C), depending on the reactivity of the amine.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
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Once the reaction is complete (indicated by the disappearance of the this compound spot on TLC), cool the mixture to room temperature.
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Filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Workflow for the alkylation of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yields.
References
Technical Support Center: Purification of N-(4-Bromobutoxy)phthalimide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of N-(4-Bromobutoxy)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as phthalimide (or potassium phthalimide) and 1,4-dibromobutane. Additionally, side products like bis-phthalimide derivatives (where both ends of the butane chain have reacted with phthalimide) can be present. Hydrolysis of the final product to phthalimide and 4-bromobutanol can also occur if exposed to moisture for extended periods.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm) or by using a potassium permanganate stain, which is a general stain for organic compounds. The product, this compound, should have a different Rf value compared to the starting materials and byproducts.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to off-white or pale yellow solid. A sharp melting point is a good indicator of purity. While the exact melting point can vary slightly, a narrow range is expected for a pure compound.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It is particularly important to protect it from moisture to avoid hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The crude product is an oil or a sticky solid and does not crystallize.
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Possible Cause 1: Presence of excess 1,4-dibromobutane.
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Solution: Excess 1,4-dibromobutane can be removed by vacuum distillation before attempting purification. Alternatively, washing the crude product with a solvent in which the desired product is sparingly soluble but the dibromobutane is soluble (e.g., cold hexanes) can be effective.
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Possible Cause 2: High concentration of impurities.
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Solution: If the product fails to crystallize even after removing volatile impurities, column chromatography is the recommended next step to separate the product from non-volatile impurities and side products.
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Problem 2: Recrystallization yields are low or the product "oils out".
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Possible Cause 1: Inappropriate recrystallization solvent.
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Solution: Test a range of solvents or solvent mixtures. A good solvent system will dissolve the compound when hot but not at room temperature. Common solvents for recrystallization of N-alkylated phthalimides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
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Possible Cause 2: The solution is supersaturated or cooled too quickly.
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Solution: Ensure the minimum amount of hot solvent is used to dissolve the crude product completely. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a pure crystal of the product, if available, is also effective.
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Problem 3: The purified product still shows impurities by TLC or other analytical methods.
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Possible Cause 1: Co-precipitation of impurities during recrystallization.
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Solution: A second recrystallization may be necessary. Ensure the product is fully dissolved in the minimum amount of hot solvent and that cooling is slow to allow for selective crystallization.
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Possible Cause 2: Incomplete separation during column chromatography.
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Solution: Optimize the mobile phase for column chromatography. A shallower solvent gradient or isocratic elution with a well-chosen solvent system can improve separation. Ensure the column is not overloaded with the crude product.
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Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Notes |
| Column Chromatography | Hexane:Ethyl Acetate (e.g., starting from 9:1 to 4:1) | The polarity can be adjusted based on TLC analysis. |
| Dichloromethane | Can be used as an alternative eluent. | |
| Petroleum Ether:Acetone (40:1) | A reported solvent system for a similar compound, N-(4-bromobutyl)phthalimide.[1] | |
| Recrystallization | Ethanol or Isopropanol | Good for removing non-polar impurities. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate and add hexanes until turbidity persists, then cool. | |
| Dichloromethane/Hexanes | Similar to the ethyl acetate/hexanes system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate beaker, create a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
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Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
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Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
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Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor them by TLC. The polarity of the mobile phase can be gradually increased (e.g., to 4:1 Hexane:Ethyl Acetate) to elute the desired product.
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Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The pure product should crystallize out. For maximum yield, the flask can be placed in an ice bath after initial crystallization at room temperature.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven or desiccator.
Mandatory Visualization
References
"N-(4-Bromobutoxy)phthalimide" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(4-Bromobutoxy)phthalimide in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution revolve around the hydrolysis of the phthalimide group and potential reactions of the bromobutyl chain. The phthalimide ring can be susceptible to cleavage under strongly acidic or basic conditions. The alkyl bromide moiety can undergo nucleophilic substitution or elimination reactions, depending on the solvent and other reagents present.
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
A2:
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Solid: As a solid, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3]
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In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) in an anhydrous, aprotic solvent. Avoid long-term storage in protic or aqueous solvents.
Q3: What are the likely degradation products of this compound in solution?
A3: The primary degradation pathways for this compound in solution are hydrolysis of the phthalimide ring and reactions involving the bromobutyl group.
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Hydrolysis: Under aqueous acidic or basic conditions, the phthalimide group can hydrolyze to form phthalic acid and 4-bromobutoxyamine.[4][5]
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Nucleophilic Substitution: The bromo group can be displaced by nucleophiles. For instance, in the presence of water, it can hydrolyze to form N-(4-hydroxybutoxy)phthalimide. In alcoholic solvents, it may undergo solvolysis.
Q4: Are there any known incompatibilities for this compound in solution?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[2] Strong bases can catalyze the hydrolysis of the phthalimide ring and may also promote elimination reactions of the alkyl bromide. Strong acids can also lead to hydrolysis.[5][6] Additionally, potent nucleophiles can displace the bromide.
Troubleshooting Guides
Problem 1: I am observing the appearance of an unexpected, more polar spot on my TLC plate after leaving my reaction mixture containing this compound overnight.
| Possible Cause | Suggested Solution |
| Hydrolysis of the phthalimide group | If your reaction conditions are aqueous or contain trace amounts of water, the phthalimide ring may be hydrolyzing to phthalic acid and 4-bromobutoxyamine. This is more likely if the solution is acidic or basic. |
| Troubleshooting Steps: 1. Ensure all solvents and reagents are anhydrous.2. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Buffer the reaction mixture to maintain a neutral pH.4. Analyze a sample of your starting material in the reaction solvent to see if degradation occurs without other reagents. | |
| Hydrolysis of the bromobutyl group | The terminal bromide may be hydrolyzing to a hydroxyl group, forming N-(4-hydroxybutoxy)phthalimide. This is also accelerated by the presence of water. |
| Troubleshooting Steps: 1. Use anhydrous solvents.2. Minimize reaction time if possible.3. Consider if a less nucleophilic solvent can be used. |
Problem 2: My reaction yield is consistently low, and I suspect my this compound is degrading upon dissolution.
| Possible Cause | Suggested Solution |
| Solvent-Induced Decomposition | Certain solvents, particularly protic solvents like methanol or ethanol, can participate in solvolysis reactions with the alkyl bromide. Nucleophilic solvents like DMF or DMSO can also potentially react, especially at elevated temperatures. |
| Troubleshooting Steps: 1. Prepare solutions of this compound in your chosen solvent and monitor its stability over time by TLC or LC-MS before starting the reaction.2. If instability is observed, consider switching to a more inert solvent such as THF, dioxane, or toluene.3. Always use freshly prepared solutions. | |
| Temperature Sensitivity | Although generally stable at room temperature in solid form, this compound in solution may be more susceptible to degradation at elevated temperatures. |
| Troubleshooting Steps: 1. If your protocol involves heating, conduct a preliminary experiment at a lower temperature to assess the impact on stability and yield.2. Add the this compound to the reaction mixture at the latest possible stage, especially if heating is required. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
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Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the solvent of interest (e.g., DMSO, DMF, acetonitrile).
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Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a baseline.
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Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C).
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Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots and re-analyze by the same method used for the initial analysis.
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Data Evaluation: Compare the chromatograms or TLC plates over time. The appearance of new peaks/spots or a decrease in the area of the parent peak indicates degradation.
Visualizations
Below are diagrams illustrating potential degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways of this compound in solution.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
Technical Support Center: Synthesis of N-(4-Bromobutoxy)phthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromobutoxy)phthalimide. Our aim is to help you identify common impurities, troubleshoot experimental challenges, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically a variant of the Gabriel synthesis, involves the reaction of potassium phthalimide with 1,4-dibromobutane. The most prevalent impurities include:
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1,4-Diphthalimidobutane: This is the product of a second substitution reaction where another phthalimide molecule displaces the remaining bromine atom on the butyl chain.
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Unreacted 1,4-dibromobutane: Incomplete reaction can leave residual starting material.
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Unreacted Potassium Phthalimide: If the reaction does not go to completion or if there are issues with stoichiometry, this starting material may remain.
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Phthalimide: Hydrolysis of potassium phthalimide can result in the presence of phthalimide in the final product.
Q2: How can I minimize the formation of the dialkylated impurity, 1,4-diphthalimidobutane?
A2: Minimizing the formation of 1,4-diphthalimidobutane is crucial for achieving a high yield of the desired product. The key strategy is to use a significant excess of 1,4-dibromobutane relative to potassium phthalimide. This stoichiometric imbalance favors the mono-alkylation product. A molar ratio of 1,4-dibromobutane to potassium phthalimide of 3:1 or higher is often recommended.
Q3: What analytical techniques are best for identifying impurities in my product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities:
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Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting materials and byproducts. The desired product, this compound, will have a different Rf value than the more polar 1,4-diphthalimidobutane and the less polar 1,4-dibromobutane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can clearly distinguish between the desired product and the common impurities based on their unique chemical shifts and coupling patterns.
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Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | 1. Poor quality of reagents: Old or degraded potassium phthalimide or 1,4-dibromobutane. 2. Inappropriate solvent: The solvent may not be suitable for the reaction conditions (e.g., not anhydrous). 3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion. | 1. Verify reagent quality: Use freshly prepared or properly stored reagents. Ensure potassium phthalimide is dry. 2. Use an appropriate anhydrous solvent: Anhydrous N,N-dimethylformamide (DMF) or acetone are commonly used and effective. 3. Optimize reaction conditions: Monitor the reaction by TLC to determine the optimal reaction time and ensure the temperature is maintained at the recommended level (e.g., reflux in acetone). |
| Presence of a Significant Amount of 1,4-Diphthalimidobutane | Incorrect stoichiometry: An insufficient excess of 1,4-dibromobutane was used. | Adjust stoichiometry: Use a larger excess of 1,4-dibromobutane (e.g., 3-5 equivalents) to favor the formation of the mono-substituted product. |
| Product is Contaminated with Unreacted 1,4-Dibromobutane | Inadequate purification: The purification method was not effective in removing the excess starting material. | Improve purification: After the reaction, excess 1,4-dibromobutane can be removed by distillation under reduced pressure. Subsequent column chromatography or recrystallization should effectively separate the product from the remaining starting material. |
| Difficulty in Purifying the Product | Co-crystallization of impurities: The desired product and impurities may crystallize together during recrystallization. | Optimize recrystallization solvent: Experiment with different solvent systems to find one that provides good separation. A mixed solvent system may be beneficial. Utilize column chromatography: Silica gel column chromatography is a highly effective method for separating the product from both more polar (1,4-diphthalimidobutane) and less polar (1,4-dibromobutane) impurities. |
Data Presentation: Impurity Identification by NMR
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. This data is essential for accurate identification.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Phth-N-(CH₂)₄-Br | ~7.85 (m, 2H, Ar-H), ~7.72 (m, 2H, Ar-H), ~3.71 (t, 2H, N-CH₂), ~3.43 (t, 2H, CH₂-Br), ~1.98 (m, 2H, N-CH₂-CH₂), ~1.88 (m, 2H, CH₂-CH₂-Br) | ~168.4 (C=O), ~134.0 (Ar-C), ~132.1 (Ar-C), ~123.2 (Ar-CH), ~37.6 (N-CH₂), ~33.4 (CH₂-Br), ~29.8 (N-CH₂-CH₂), ~27.9 (CH₂-CH₂-Br) |
| 1,4-Diphthalimidobutane | Phth-N-(CH₂)₄-N-Phth | ~7.84 (m, 4H, Ar-H), ~7.71 (m, 4H, Ar-H), ~3.70 (t, 4H, N-CH₂), ~1.75 (m, 4H, N-CH₂-CH₂) | ~168.4 (C=O), ~133.9 (Ar-C), ~132.2 (Ar-C), ~123.2 (Ar-CH), ~37.7 (N-CH₂), ~26.6 (N-CH₂-CH₂) |
| 1,4-Dibromobutane | Br-(CH₂)₄-Br | ~3.45 (t, 4H, CH₂-Br), ~1.97 (m, 4H, CH₂-CH₂) | ~35.2 (CH₂-Br), ~32.8 (CH₂-CH₂) |
| Potassium Phthalimide | Insoluble in CDCl₃ | Insoluble in CDCl₃ |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Experimental Protocols
Synthesis of this compound[1]
This protocol is a representative example of the Gabriel synthesis used for this compound.
Materials:
-
Potassium phthalimide
-
1,4-Dibromobutane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Add a significant excess of 1,4-dibromobutane (e.g., 3-5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours or at an elevated temperature (e.g., 80-100 °C) for a shorter period. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with distilled water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Removal of excess 1,4-dibromobutane: The excess, more volatile 1,4-dibromobutane can be removed by vacuum distillation.
-
Column Chromatography: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. This compound will elute after the less polar 1,4-dibromobutane and before the more polar 1,4-diphthalimidobutane.
-
Recrystallization: The purified product can be further recrystallized from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes to yield a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway showing the formation of the desired product and the dialkylated impurity.
Effect of base choice on "N-(4-Bromobutoxy)phthalimide" reaction efficiency
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of N-(4-Bromobutoxy)phthalimide, focusing on the critical role of base selection in reaction efficiency. The information is presented in a question-and-answer format to address common issues and challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis of this compound involves the O-alkylation of N-hydroxyphthalimide with 1,4-dibromobutane. In this reaction, a base is used to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen that then attacks one of the bromine-bearing carbons of 1,4-dibromobutane in a nucleophilic substitution reaction.
Q2: Why is the choice of base so important in this reaction?
The choice of base is crucial as it influences several key aspects of the reaction:
-
Reaction Rate: A stronger base can lead to a faster reaction by more effectively deprotonating the N-hydroxyphthalimide.
-
Yield: The right base can improve the yield by favoring the desired O-alkylation over potential side reactions.
-
Side Reactions: The basicity and steric hindrance of the base can affect the prevalence of side reactions such as elimination or the formation of byproducts. A common side product is the dialkylated compound where both ends of the 1,4-dibromobutane react with N-hydroxyphthalimide.
-
Reaction Conditions: The choice of base can dictate the required solvent and temperature for the reaction.
Q3: Which bases are commonly used for the synthesis of this compound, and how do they compare?
While direct comparative studies for this specific synthesis are not abundant in the literature, information can be compiled from related reactions and general principles of organic synthesis. Commonly employed bases in similar alkylations include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).
| Base | Base Type | Typical Solvent | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Weak Inorganic Base | Acetone, DMF | A mild and cost-effective choice. It is often used in excess. The reaction may require heating to proceed at a reasonable rate. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic Hydride Base | Anhydrous DMF, THF | A very effective base for deprotonation. Requires anhydrous conditions as it reacts violently with water. Offers the advantage of being non-nucleophilic, which can reduce side reactions. |
| Triethylamine (Et₃N) | Organic Amine Base | DMF, Dichloromethane | A weaker organic base that can be sufficient for this reaction. It also acts as an acid scavenger. Its volatility can be advantageous for easy removal after the reaction. |
Q4: What are the potential side reactions and how can they be minimized?
The primary side reaction of concern is the formation of the dialkylated product, 1,4-bis(phthalimidoxy)butane. This occurs when both ends of the 1,4-dibromobutane molecule react with N-hydroxyphthalimide.
To minimize this side reaction:
-
Use an excess of 1,4-dibromobutane: Using a molar excess of the alkylating agent will statistically favor the mono-alkylation product.
-
Control the reaction time and temperature: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help in stopping the reaction once the desired product is predominantly formed.
-
Choice of base: A sterically hindered base might offer better selectivity for mono-alkylation, although this is not well-documented for this specific reaction.
Another potential side reaction is N-alkylation, although O-alkylation is generally favored for N-hydroxyphthalimide. The choice of reaction conditions can influence the O/N selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Ineffective deprotonation of N-hydroxyphthalimide. 2. Inactive 1,4-dibromobutane. 3. Reaction not proceeding to completion. 4. Water present in the reaction mixture (especially when using NaH). | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is of good quality and not expired. 2. Check the purity of 1,4-dibromobutane and consider purification if necessary. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC. 4. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Formation of a significant amount of dialkylated byproduct | Molar ratio of reactants is not optimal. | Increase the molar excess of 1,4-dibromobutane to N-hydroxyphthalimide (e.g., 5:1 or higher). |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Add brine (saturated NaCl solution) to break up the emulsion. |
| Product is impure after purification | Incomplete separation from starting materials or byproducts. | Optimize the purification method. For column chromatography, try different solvent systems. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a closely related compound, N-(4-bromobutyl)phthalimide, which provides a good reference for the reaction conditions. The synthesis of this compound would follow a similar procedure, substituting phthalimide with N-hydroxyphthalimide.
Protocol 1: Using Potassium Carbonate in Acetone
This protocol details the synthesis of N-(4-bromobutyl)phthalimide.[1]
-
Reactants:
-
Phthalimide (1 mmol)
-
1,4-Dibromobutane (5 mmol)
-
Potassium Carbonate (2 mmol)
-
Acetone (3 mL)
-
-
Procedure:
-
Combine phthalimide, 1,4-dibromobutane, and potassium carbonate in a round-bottom flask containing acetone.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the mixture by column chromatography using a petroleum ether:acetone (40:1) eluent system to obtain N-(4-bromobutyl)phthalimide.
Reported Yield: 92%[1]
-
Protocol 2: Using Pre-formed Potassium Phthalimide in DMF
This protocol uses the potassium salt of phthalimide directly. A similar approach could be used with the potassium salt of N-hydroxyphthalimide.
-
Reactants:
-
Potassium Phthalimide (10.7 mmol)
-
1,4-Dibromobutane (12.9 mmol)
-
Dry N,N-dimethylformamide (DMF) (25 mL)
-
-
Procedure:
-
Dissolve potassium phthalimide and 1,4-dibromobutane in dry DMF in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 26 hours, maintaining a pH of 10.
-
After the reaction is complete, extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from dichloromethane/distilled water to obtain the pure product.
Reported Yield: 92.4%
-
Visualizations
Reaction Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Base Choice and Reaction Outcome
Caption: Influence of base properties on the efficiency of the synthesis reaction.
References
Technical Support Center: N-(4-Bromobutoxy)phthalimide Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of N-(4-Bromobutoxy)phthalimide.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or Incomplete Deprotection
Question: My reaction is showing low yield or a significant amount of starting material remains after the reaction time. What are the possible causes and how can I improve the conversion?
Answer: Low or incomplete deprotection can stem from several factors, primarily related to the choice of deprotection method and reaction conditions.
-
Insufficient Reagent: The stoichiometric amount of the deprotecting agent may be inadequate. For hydrazinolysis, a significant excess of hydrazine is often required to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Solvent Choice: The solubility of this compound in the chosen solvent can affect the reaction rate. Ensure the substrate is well-dissolved. For hydrazinolysis, alcohols like ethanol or methanol are commonly used. For the sodium borohydride method, a mixture of isopropanol and water is effective.[1][2]
-
Method Incompatibility: For substrates with sensitive functional groups, harsh methods like strong acid or base hydrolysis can lead to degradation rather than deprotection.
Troubleshooting Steps:
-
Increase Reagent Excess: For hydrazinolysis, try increasing the equivalents of hydrazine hydrate.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction by TLC.
-
Change Solvent: If solubility is an issue, consider a different solvent system.
-
Switch Deprotection Method: If one method consistently gives low yields, consider an alternative. For example, if hydrazinolysis is inefficient, the milder reductive method with sodium borohydride might be a suitable option.[1][3]
Issue 2: Formation of Side Products
Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions with this compound?
Answer: The 4-bromobutoxy side chain introduces the possibility of specific side reactions, particularly intramolecular cyclization.
-
Intramolecular Cyclization: The most probable side reaction is the intramolecular cyclization of the newly formed primary amine with the terminal bromide, leading to the formation of a seven-membered cyclic amine (azepane). This is more likely to occur under basic conditions where the amine is deprotonated and acts as a nucleophile.
-
Elimination Reactions: Under strongly basic conditions, elimination of HBr from the butoxy chain could occur, leading to an unsaturated product.
Strategies to Minimize Side Reactions:
-
Use Milder Deprotection Methods: The reductive deprotection using sodium borohydride is performed under near-neutral conditions and can minimize base-catalyzed side reactions like intramolecular cyclization.[1][3]
-
Control pH during Workup: During the workup of basic or hydrazinolysis reactions, careful pH control is crucial. Acidifying the reaction mixture after deprotection protonates the newly formed amine, preventing it from acting as a nucleophile and initiating cyclization.
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest effective temperature.
Issue 3: Difficulty in Product Isolation
Question: I am having trouble isolating my final product, 4-bromo-1-aminobutane. What are the common challenges and how can I overcome them?
Answer: The primary challenge in product isolation is often the removal of byproducts specific to the deprotection method used.
-
Phthalhydrazide Removal (Hydrazinolysis): The phthalhydrazide byproduct from hydrazinolysis is often a sparingly soluble precipitate that can be difficult to filter.[4]
-
Solution: Acidification of the reaction mixture with hydrochloric acid can help to fully precipitate the phthalhydrazide, which can then be removed by filtration.[4] Subsequent extraction of the desired amine from the aqueous filtrate after basification is then more straightforward.
-
-
Phthalic Acid Removal (Acid/Base Hydrolysis): In acidic or basic hydrolysis, the phthalic acid byproduct needs to be separated.
-
Solution: After acidic hydrolysis, the phthalic acid can be precipitated by cooling the reaction mixture and removed by filtration. In basic hydrolysis, acidification of the mixture after the reaction will precipitate the phthalic acid.
-
-
Phthalide Removal (Reductive Method): The reductive method using NaBH₄ produces phthalide as a byproduct.
Comparison of Deprotection Methods
The following table summarizes the common deprotection methods for N-alkylphthalimides. Please note that the yields and reaction times are generalized and can vary significantly based on the specific substrate and reaction conditions. Data specifically for this compound is limited in the literature.
| Deprotection Method | Reagents & Conditions | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol, Reflux | 70-95% | 2-16 hours | Generally high yielding, relatively mild conditions. | Phthalhydrazide byproduct can be difficult to remove; hydrazine is toxic.[5][6] |
| Reductive Cleavage | NaBH₄, Isopropanol/Water, then Acetic Acid, Heat | 80-97% | 12-24 hours | Very mild, near-neutral conditions; avoids racemization of chiral centers; clean byproduct removal.[1][3] | Can be slow; requires a two-step, one-pot procedure.[3] |
| Acidic Hydrolysis | 20-30% HCl or H₂SO₄, Reflux | Variable | Several hours to days | Reagents are readily available. | Harsh conditions, not suitable for acid-sensitive substrates; often slow.[4] |
| Basic Hydrolysis | Aqueous NaOH or KOH, Reflux | Variable | Several hours | Reagents are common and inexpensive. | Harsh conditions; can be slow and may stop at the phthalamic acid intermediate.[4] |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol is a standard method for the deprotection of N-alkylphthalimides.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 10-20 equivalents).
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.
-
Acidify the mixture with concentrated HCl to ensure complete precipitation of phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add a concentrated NaOH solution to the residue until the pH is strongly basic.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-1-aminobutane.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This method is particularly useful for substrates sensitive to harsh conditions.[1][3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Isopropanol
-
Water
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution
-
Ethyl Acetate (or other suitable organic solvent)
Procedure:
-
Dissolve this compound in a mixture of isopropanol and water (e.g., 6:1 ratio).[3]
-
Add sodium borohydride (approximately 5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 24 hours at room temperature, monitoring by TLC for the disappearance of the starting material.[3]
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the lactonization of the intermediate.
-
Heat the mixture to around 80°C for 2 hours.[3]
-
Cool the reaction mixture and remove the isopropanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove the phthalide byproduct.
-
Make the aqueous layer basic with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the product.
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for this compound?
A1: The "best" method depends on the stability of any other functional groups in your molecule and your experimental constraints. The reductive method with NaBH₄ is often preferred for its mild, near-neutral conditions, which can help to avoid side reactions like intramolecular cyclization of the product.[1][3] However, hydrazinolysis is also a very common and often high-yielding method if performed correctly.
Q2: How can I be sure that the intramolecular cyclization is not happening?
A2: The best way to check for the formation of the cyclic azepane byproduct is through characterization of your crude product mixture by NMR spectroscopy and mass spectrometry. The presence of signals corresponding to the cyclic structure would indicate that cyclization is occurring. To minimize this, use milder deprotection methods and ensure the amine is protonated (by adding acid) as soon as it is formed.
Q3: The phthalhydrazide precipitate is very fine and clogs the filter paper. What can I do?
A3: This is a common issue. After ensuring complete precipitation by adding HCl, you can try using a pad of Celite® on top of your filter paper to improve the filtration rate. Alternatively, after acidification, you can centrifuge the mixture and decant the supernatant.
Q4: Can I use other deprotecting agents besides hydrazine or NaBH₄?
A4: Yes, other methods exist, such as using aqueous methylamine or sodium sulfide.[7] However, these are less common than hydrazinolysis and the NaBH₄ reduction. Strong acid or base hydrolysis is also possible but is often avoided due to the harsh conditions.[4]
Q5: Is it possible to deprotect the phthalimide without affecting the bromo group?
A5: Yes, the carbon-bromine bond is generally stable to the conditions used for hydrazinolysis and reductive deprotection with NaBH₄. The primary concern is not the deprotection reagent attacking the bromide, but rather the newly formed amine acting as an intramolecular nucleophile.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Desired deprotection pathway and a potential intramolecular cyclization side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
How to improve the solubility of "N-(4-Bromobutoxy)phthalimide" in reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "N-(4-Bromobutoxy)phthalimide" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a chemical intermediate used in organic synthesis.[1] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5093-32-3 | [1] |
| Molecular Formula | C₁₂H₁₂BrNO₃ | [1] |
| Molecular Weight | 298.13 g/mol | [1] |
| Appearance | Yellow powder | |
| Melting Point | 70-72°C | [1] |
| Boiling Point | 403.6±47.0 °C (Predicted) | [1] |
| Density | 1.57±0.1 g/cm³ (Predicted) | [1] |
Note: This compound is distinct from the more commonly cited N-(4-Bromobutyl)phthalimide (CAS: 5394-18-3). Please ensure you are using the correct reagent for your intended synthesis.[2]
Q2: In which solvents is this compound likely to be soluble?
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile, Ethyl Acetate | Often provide the best solubility for phthalimide and its derivatives.[4][5] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Can be effective, though solubility may be lower than in polar aprotic solvents.[4][6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Useful for dissolving many organic compounds.[7] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can be suitable depending on the specific reaction conditions. |
| Aromatic | Toluene | Generally shows lower solubility for phthalimides compared to other options.[4] |
It is always recommended to perform a small-scale solubility test with your specific batch of this compound in the intended solvent before proceeding with a large-scale reaction.
Q3: What are common reactions involving this compound and potential solubility issues?
This compound serves as an intermediate in organic synthesis.[1] Given its structure, it is likely used in reactions analogous to the Gabriel synthesis, where the phthalimide group is used to introduce a protected primary amine. The bromobutoxy group allows for subsequent nucleophilic substitution reactions.
Common solubility challenges include:
-
Poor initial dissolution: The compound may not readily dissolve in the chosen reaction solvent at ambient temperature.[5]
-
Precipitation upon reagent addition: Adding other reagents, especially bases to form a phthalimide salt, can cause precipitation if the salt is not soluble in the reaction medium.[5]
-
Sluggish reaction rates: Incomplete dissolution can lead to reduced effective concentration and slower reaction kinetics.
Troubleshooting Guide: Enhancing Solubility
This section provides solutions to specific solubility problems you may encounter during your experiments.
Problem: My this compound is not dissolving in the reaction solvent.
If you are observing poor solubility of the starting material, consider the following strategies.
Caption: Troubleshooting workflow for poor initial solubility.
Solution 1: Optimize Solvent Selection
Your choice of solvent is the most critical factor. If solubility is low, switch to a solvent with a higher solubilizing power for phthalimides, such as Dimethylformamide (DMF), which is particularly effective at dissolving phthalimide salts.[5]
Solution 2: Adjust the Temperature
The dissolution of most solids, including phthalimide derivatives, is an endothermic process, meaning solubility increases with temperature.[8][9][10]
-
Action: Gently heat the reaction mixture while stirring.
-
Caution: Ensure the temperature does not exceed the boiling point of the solvent or cause degradation of your reactants. A temperature range of 40-60°C is often a safe starting point.
Solution 3: Employ a Co-solvent System
A co-solvent is a water-miscible solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[3][11] This method works by reducing the overall polarity of the solvent system, making it more favorable for the organic solute.[12]
Caption: Diagram illustrating the principle of co-solvency.
Experimental Protocol: Improving Solubility with a Co-solvent
This protocol provides a general method for using a co-solvent to dissolve this compound for a subsequent reaction.
Objective: To achieve complete dissolution of this compound in a reaction medium where it has limited solubility.
Materials:
-
This compound
-
Primary reaction solvent (e.g., an aqueous buffer)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)[3][12]
-
Reaction vessel with magnetic stirring
-
Heating mantle or water bath
Methodology:
-
Select a Co-solvent: Choose a co-solvent that is miscible with your primary solvent and in which this compound is highly soluble. Perform a small-scale test if necessary.
-
Prepare the Solvent Mixture:
-
To the reaction vessel, add the primary reaction solvent.
-
Begin stirring and slowly add the co-solvent. Start with a low percentage (e.g., 5-10% v/v) of co-solvent. The combined effect of a buffer and a co-solvent can be synergistic.[13]
-
-
Add the Solute:
-
While stirring the solvent mixture, gradually add the powdered this compound.
-
Observe for dissolution.
-
-
Optimize the System:
-
If the solute does not fully dissolve, incrementally increase the proportion of the co-solvent.
-
If necessary, gently warm the mixture (e.g., to 40°C) to aid dissolution. The dissolution process for phthalimides is typically endothermic.
-
-
Proceed with Reaction: Once a clear, homogeneous solution is obtained, allow the solution to return to the desired reaction temperature before adding other reagents.
Problem: The reaction is sluggish or incomplete, and I suspect a solubility-limited rate.
In reactions involving a solid reactant and a liquid phase, poor solubility can lead to a low concentration of the dissolved reactant, slowing down the reaction. This is common in biphasic systems, such as the N-alkylation of phthalimide where an insoluble phthalimide salt reacts with an alkyl halide.[5]
Solution: Use a Phase-Transfer Catalyst (PTC)
A phase-transfer catalyst can significantly enhance reaction rates in heterogeneous systems by transporting a reactant from one phase (e.g., solid or aqueous) into another (e.g., organic), where the reaction occurs.
-
How it works: For example, a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) can exchange its anion for the phthalimide anion, creating an ion pair that is more soluble in the organic phase. This brings the nucleophile into the same phase as the electrophile (alkyl halide), accelerating the reaction.[5]
-
Recommended PTCs: Tetrabutylammonium bromide (TBAB), Aliquat 336.
Caption: Mechanism of a Phase-Transfer Catalyst (PTC).
References
- 1. This compound | 5093-32-3 [amp.chemicalbook.com]
- 2. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. daneshyari.com [daneshyari.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
- 12. scispace.com [scispace.com]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N-(4-Bromobutoxy)phthalimide Reactions
This guide provides troubleshooting and frequently asked questions for monitoring reactions involving N-(4-Bromobutoxy)phthalimide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble getting good separation of my starting material, this compound, and my product on a TLC plate. What solvent system should I start with?
A1: A good starting point for many organic reactions is a 1:1 mixture of ethyl acetate (EtOAc) and hexanes.[1] You can then adjust the ratio to optimize separation. If your product is significantly more polar than the starting material (e.g., if you are displacing the bromide with a polar nucleophile), you will need to increase the polarity of the mobile phase. Conversely, to decrease the Rf (retention factor), you can decrease the eluent's polarity.[1] For this compound and its derivatives, a gradient of 10-50% ethyl acetate in hexanes is a common starting range.[1] If this system doesn't provide adequate separation, consider trying a different solvent system, such as methanol in dichloromethane (1-10% MeOH in DCM).[1]
Q2: My spots on the TLC plate are streaking. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: You may be spotting too much of your reaction mixture on the plate. Try diluting your sample before spotting.
-
Compound Acidity/Basicity: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic (like an amine), it can interact strongly with the silica, causing streaking. Adding a small amount of a basic modifier like triethylamine (Et₃N) (0.1-2.0%) to your mobile phase can resolve this.[2] Similarly, for acidic compounds, adding a small amount of acetic acid or formic acid (0.1-2.0%) can improve the spot shape.[1][2]
-
Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting it on the plate.
Q3: My compounds are not visible under UV light on the TLC plate. How can I visualize them?
A3: If your compounds lack a UV chromophore, you will need to use a chemical stain to visualize them.[3] For reactions involving this compound, several stains can be effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a general, oxidative stain that will visualize most organic compounds.[2][3] It appears as yellow-brown spots on a purple background.[2] Be aware that this stain is not compatible with eluents containing triethylamine.[3]
-
Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines, which are common products in Gabriel-type syntheses.[2][4] It typically produces purple or pink spots.
-
Anisaldehyde Stain: This is another general stain that can produce a range of colors for different functional groups, which can be helpful for distinguishing between spots.[2][4]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals is a simple and often effective method for visualizing a wide variety of compounds.[2][3]
Q4: In my LC-MS analysis, I am not seeing the expected molecular ion peak for my product. What could be the issue?
A4: Several factors can lead to a missing or weak molecular ion peak in LC-MS:
-
Ionization Mode: Ensure you are using the correct ionization mode (e.g., ESI, APCI) and polarity (positive or negative). For many nitrogen-containing compounds, positive ion mode is preferred, where you would look for the protonated molecule [M+H]⁺.
-
Adduct Formation: Your molecular ion may be forming adducts with components of the mobile phase or buffer. Common adducts include sodium [M+Na]⁺, ammonium [M+NH₄]⁺, or solvent adducts.[5] Search for these masses in your spectrum.
-
In-source Fragmentation: The compound might be fragmenting in the ion source. Try reducing the fragmentation voltage or cone voltage.
-
Mobile Phase Incompatibility: Certain non-volatile buffers (like phosphate) are not compatible with MS analysis and can suppress the signal.[6] If possible, use volatile buffers like ammonium formate or ammonium acetate.
Q5: I see multiple peaks in my LC-MS chromatogram for my reaction mixture. How can I identify which peak corresponds to my product?
A5: To identify your product peak, you should:
-
Analyze the Mass Spectrum: Extract the mass spectrum for each chromatographic peak and look for the peak corresponding to the expected mass of your product (e.g., [M+H]⁺ or other adducts).
-
Run Standards: If possible, inject a standard of your starting material, this compound, to determine its retention time and mass spectrum. This will help you distinguish it from your product and any byproducts.
-
Monitor Reaction Progress: Take aliquots from your reaction at different time points (e.g., t=0 and several intervals thereafter). The peak corresponding to your product should grow over time, while the peak for your starting material should diminish.
Quantitative Data Summary
The following table provides typical analytical data for monitoring a reaction where this compound is reacted with a primary amine precursor in a Gabriel-type synthesis. Note that exact values will vary depending on the specific nucleophile used and the analytical conditions.
| Compound | Typical TLC Rf* | Expected [M+H]⁺ (m/z) | Notes |
| This compound | 0.6 - 0.7 | 298.0/300.0 | The starting material is relatively non-polar. The two m/z values represent the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). |
| Phthalimide (potential byproduct) | 0.3 - 0.4 | 148.0 | Can be formed by cleavage of the butoxy chain under harsh conditions. |
| N-Alkylphthalimide Product | 0.4 - 0.5 | Varies | The product will typically be more polar than the starting material, resulting in a lower Rf. The exact m/z will depend on the nucleophile used. For example, reaction with ammonia would yield N-(4-aminobutoxy)phthalimide ([M+H]⁺ = 235.1). |
| Primary Amine (final product after deprotection) | Baseline (highly polar) | Varies | After deprotection (e.g., with hydrazine), the resulting primary amine is often too polar to move off the baseline in standard normal-phase TLC systems. It is best analyzed by LC-MS or a different TLC system (e.g., reversed-phase). |
*Typical Rf values are based on a silica gel TLC plate with a mobile phase of 30% Ethyl Acetate in Hexanes.
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Take a small aliquot (a few drops) of the reaction mixture and dilute it with a volatile solvent like dichloromethane or ethyl acetate in a small vial.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture on the starting line. It is also advisable to spot the starting material as a reference on the same plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% EtOAc/Hexanes).[1] Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate through capillary action.[2]
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: Dry the plate and visualize the spots. First, check under a UV lamp (254 nm).[3] Then, use an appropriate stain (e.g., potassium permanganate or ninhydrin) by dipping the plate in the stain solution followed by gentle heating.[3][4]
-
Interpretation: Compare the spots from the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Protocol 2: LC-MS Monitoring of the Reaction
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid). A typical dilution would be 1:1000.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-500.[6]
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Extract the mass spectrum for each peak to identify the starting material, product, and any byproducts based on their mass-to-charge ratios.
Troubleshooting Workflow for TLC Analysis
Caption: Troubleshooting workflow for common TLC analysis issues.
References
Validation & Comparative
A Comparative Guide to Primary Amine Synthesis: N-(4-Bromobutoxy)phthalimide vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of primary amines is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The choice of synthetic route is critical, influencing yield, purity, and compatibility with other functional groups. This guide provides an objective comparison of N-(4-Bromobutoxy)phthalimide, a reagent for the Gabriel synthesis, with other common methods for primary amine synthesis, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a reliable method for the introduction of a protected primary amino group via the Gabriel synthesis. This approach is particularly advantageous for preventing the overalkylation often observed with direct alkylation of ammonia. However, alternative methods such as reductive amination and the use of Boc-protected amines present compelling advantages in terms of reaction conditions, substrate scope, and overall efficiency. This guide will delve into a quantitative and qualitative comparison of these methods.
Performance Comparison
The following tables summarize quantitative data for the synthesis of primary amines using this compound (via the Gabriel synthesis) and two primary alternative methods: reductive amination and the use of a Boc-protected amine.
Table 1: Gabriel Synthesis using Phthalimide Reagents
| Reagent | Substrate | Product | Yield (%) | Reaction Time (h) | Ref. |
| Potassium Phthalimide | 1,4-Dibromobutane | N-(4-Bromobutyl)phthalimide | 92.4 | 26 | [1] |
| N-(4-Bromobutyl)phthalimide | Hydrazine | 4-Amino-1-butanol | High (not specified) | Not specified | General Method |
Table 2: Reductive Amination for Primary Amine Synthesis
| Aldehyde/Ketone | Reducing Agent | Catalyst | Product | Yield (%) | Reaction Time (h) | Ref. |
| Various Aldehydes | H₂ | Iron | Primary Amines | >75 | 20 | [2][3] |
| p-Methoxybenzaldehyde | H₂ | Cobalt | N-Butyl-p-methoxybenzylamine | 72-96 | Not specified | [2] |
| Various Ketones | H₂ | Iron | Primary Amines | up to 96 | 20 | [3] |
Table 3: Boc-Protection of Primary Amines
| Amine | Reagent | Solvent | Product | Yield (%) | Reaction Time (h) | Ref. |
| Various Amines | Boc₂O | Water/Acetone | N-Boc-amines | High | < 0.2 | General Method |
| 4-Amino-1-butanol | Boc₂O | Not specified | 4-(Boc-amino)-1-butanol | High (not specified) | Not specified | [4] |
Reaction Pathways and Mechanisms
The choice of synthetic strategy is often dictated by the desired final product and the presence of other functional groups. The following diagrams illustrate the key transformations discussed.
The Gabriel synthesis provides a robust method for the synthesis of primary amines, effectively preventing over-alkylation.[5][6][7][8][9] The use of this compound allows for the introduction of a four-carbon chain with a terminal primary amine.
Reductive amination is a versatile one-pot reaction that converts aldehydes and ketones directly into primary amines.[2][3][10][11][12][13] This method offers a broader substrate scope compared to the Gabriel synthesis.
Experimental Protocols
Synthesis of a Primary Amine using this compound (Gabriel Synthesis)
This two-step procedure first involves the synthesis of the N-substituted phthalimide followed by the liberation of the primary amine.
Step 1: Synthesis of this compound
-
Materials: Potassium phthalimide, 1,4-dibromobutane, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve potassium phthalimide (1 equivalent) and 1,4-dibromobutane (1.2 equivalents) in dry DMF.
-
Stir the reaction mixture at room temperature for 26 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield N-(4-bromobutyl)phthalimide. A similar reaction has reported a yield of 92.4%.[1]
-
Step 2: Hydrazinolysis to Yield 4-Amino-1-butanol
-
Materials: this compound, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by distillation or crystallization to yield 4-amino-1-butanol.
-
Synthesis of a Primary Amine via Reductive Amination
This protocol provides a general method for the conversion of an aldehyde to a primary amine.
-
Materials: Aldehyde, aqueous ammonia, hydrogen gas, iron catalyst (e.g., Fe on N-doped SiC).
-
Procedure:
-
In a high-pressure reactor, combine the aldehyde (1 equivalent), aqueous ammonia (excess), and the iron catalyst.[3]
-
Pressurize the reactor with hydrogen gas (e.g., 6.5 MPa).[3]
-
Heat the reaction mixture to 130-140°C and stir for 20 hours.[2][3]
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting primary amine by column chromatography or distillation. Yields for this method are reported to be greater than 75%.[2]
-
Synthesis of a Boc-Protected Primary Amine
This protocol describes a general and efficient method for the protection of a primary amine.
-
Materials: Primary amine, di-tert-butyl dicarbonate (Boc₂O), water, acetone.
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1 equivalent) in a mixture of water and acetone.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 10-15 minutes.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Boc protected amine, often in high purity without further purification.
-
Conclusion
The selection of a synthetic route for primary amine synthesis is a critical decision in the design of a synthetic sequence.
-
This compound , utilized in the Gabriel synthesis , provides a reliable and high-yielding method for producing primary amines while avoiding overalkylation.[5][6][7][8][9] However, it requires a two-step process and the deprotection step can sometimes involve harsh conditions.
-
Reductive amination offers a more direct and versatile one-pot approach, with a broad substrate scope that includes both aldehydes and ketones.[2][3][10][11][12][13] The use of heterogeneous catalysts, such as iron-based systems, also presents an advantage in terms of catalyst removal and potential for recycling.
-
The use of Boc-protected amines is an excellent strategy when a protected amine is the desired intermediate for further transformations. The protection reaction is typically fast, high-yielding, and proceeds under mild conditions.[14][15]
Ultimately, the optimal choice will depend on the specific requirements of the target molecule, including the presence of other functional groups, desired scale of the reaction, and considerations of atom economy and overall process efficiency. Researchers are encouraged to consider these factors when selecting the most appropriate method for their synthetic needs.
References
- 1. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to the Synthesis of 4-Aminobutanol: Gabriel Synthesis vs. Alternative Methods
For researchers and professionals in drug development and chemical synthesis, the efficient production of primary amines is a critical endeavor. 4-aminobutanol, a valuable building block, can be synthesized through various methodologies, each with distinct advantages and disadvantages. This guide provides an objective comparison of the Gabriel synthesis, utilizing "N-(4-Bromobutoxy)phthalimide" as a key intermediate, against prominent alternative methods, supported by experimental data and detailed protocols.
Performance Comparison: Yields at a Glance
The following table summarizes the reported yields for the synthesis of 4-aminobutanol or its immediate precursors via different synthetic routes.
| Synthetic Method | Starting Material(s) | Product | Reported Yield (%) |
| Gabriel Synthesis (Overall) | 1,4-Dibromobutane, Potassium Phthalimide | 4-Aminobutanol | ~84% (Estimated) |
| Step 1: Alkylation | 1,4-Dibromobutane, Potassium Phthalimide | N-(4-Bromobutyl)phthalimide | 92.4%[1] |
| Step 2: Hydrolysis | N-(4-Hydroxybutyl)phthalimide | 4-Aminobutanol | 90.8%[2] |
| Reductive Amination | 4-Hydroxybutyraldehyde, Ammonia, H₂ | 4-Aminobutanol | 81-85% |
| Mitsunobu Reaction | 1,4-Butanediol, Phthalimide, DEAD, PPh₃ | N-(4-Hydroxybutyl)phthalimide | Yield not specified |
| Direct Amination | 1,4-Butanediol, Ammonia | 4-Aminobutanol | 10-15%[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Gabriel Synthesis of 4-Aminobutanol
This two-step process involves the formation of an N-alkylated phthalimide followed by its hydrolysis to release the primary amine.
Step 1: Synthesis of N-(4-Bromobutyl)phthalimide
-
Procedure: In a reaction vessel, potassium phthalimide (10.7 mmol) is dissolved in 25 ml of dry N,N-dimethylformamide (DMF). To this solution, 1,4-dibromobutane (12.9 mmol) is added. The reaction mixture is stirred at room temperature for 26 hours, maintaining a pH of 10. Following the reaction, the mixture is extracted three times with dichloromethane (100 ml each). The combined organic layers are washed with distilled water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is recrystallized from a dichloromethane/distilled water mixture to yield N-(4-bromobutyl)phthalimide as a white solid.[1]
-
Yield: 92.4%[1]
Step 2: Hydrolysis of N-(4-Hydroxybutyl)phthalimide to 4-Aminobutanol
-
Procedure: N-(4-Hydroxybutyl)phthalimide is placed in a three-necked flask with water and solid sodium hydroxide. The mixture is heated to 100°C and refluxed for 10 hours. After cooling to room temperature, the pH of the solution is adjusted to 10 with 6 mol/L hydrochloric acid. The aqueous solution is then extracted twice with chloroform (100 ml each). The combined organic phases are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting product is purified by vacuum distillation to obtain 4-aminobutanol.[2]
-
Yield: 90.8%[2]
Reductive Amination of 4-Hydroxybutyraldehyde
This method provides a more direct route to 4-aminobutanol.
-
Procedure: A mixture of 4-hydroxybutyraldehyde and 2-hydroxytetrahydrofuran is subjected to aminative catalytic hydrogenation. The reaction is carried out in the presence of ammonia and hydrogen gas over a suitable catalyst, such as Raney nickel. The reaction is typically performed at elevated temperature and pressure (e.g., 90-100°C and 15-20 MPa). After the reaction, the catalyst is filtered off, and the excess ammonia is evaporated. The 4-aminobutanol is then purified by distillation under reduced pressure.
-
Yield: 81-85%
Mitsunobu Reaction for N-(4-Hydroxybutyl)phthalimide
This reaction offers an alternative for the formation of the phthalimide intermediate from an alcohol.
-
Procedure: To a solution of 1,4-butanediol (1 equivalent) and phthalimide (1.5 equivalents) in anhydrous tetrahydrofuran (THF), triphenylphosphine (PPh₃, 1.5 equivalents) is added. The mixture is cooled to 0°C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. The reaction is stirred at room temperature for several hours. The by-product, triphenylphosphine oxide, can be precipitated and removed by filtration. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield N-(4-hydroxybutyl)phthalimide.[4][5]
-
Yield: While the Mitsunobu reaction is known to be effective for this type of transformation, a specific yield for this particular substrate was not found in the surveyed literature.[4][6]
Direct Amination of 1,4-Butanediol
This is the most direct conceptual route, but it is often plagued by low yields and lack of selectivity.
-
Procedure: 1,4-Butanediol is reacted with ammonia at high temperature and pressure, often in the presence of a catalyst. The reaction typically leads to a mixture of primary, secondary, and tertiary amines, as well as cyclic by-products like tetrahydrofuran and pyrrolidine.[3]
-
Yield: 10-15%[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the Gabriel synthesis and its alternatives.
References
- 1. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 3. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Spectroscopic Validation of N-(4-Bromobutoxy)phthalimide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectroscopic validation of the reaction products of N-(4-Bromobutoxy)phthalimide, primarily focusing on the generation of 4-amino-1-butanol via the Gabriel synthesis. The performance of this method is objectively compared with a common alternative, reductive amination, supported by experimental data to aid researchers in selecting the most suitable method for their synthetic needs.
Introduction
This compound is a key intermediate in the Gabriel synthesis, a venerable and reliable method for the preparation of primary amines. This method effectively avoids the over-alkylation often encountered with direct amination of alkyl halides. The primary application of this compound is its conversion to 4-amino-1-butanol, a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. This guide details the spectroscopic characterization of this compound and its key reaction product, 4-amino-1-butanol, and compares the Gabriel synthesis route to a modern alternative, reductive amination.
Gabriel Synthesis of 4-Amino-1-butanol
The Gabriel synthesis using this compound involves a two-step process: first, the alkylation of potassium phthalimide with 1,4-dibromobutane to yield N-(4-bromobutyl)phthalimide, and second, the cleavage of the phthalimide group to liberate the primary amine, 4-amino-1-butanol. While the initial search results referred to "this compound," the prevalent and synthetically relevant compound is N-(4-bromobutyl)phthalimide, which will be the focus of this guide.
Reaction Scheme:
Step 1: Synthesis of N-(4-bromobutyl)phthalimide Potassium Phthalimide + 1,4-dibromobutane → N-(4-bromobutyl)phthalimide
Step 2: Synthesis of 4-Amino-1-butanol N-(4-bromobutyl)phthalimide → 4-Amino-1-butanol
Experimental Protocols
Synthesis of N-(4-bromobutyl)phthalimide:
A mixture of potassium phthalimide (10.8 mmol), 1,4-dibromobutane (50 mmol), and dry dimethylformamide (10 ml) is stirred at a bath temperature of 90 to 100°C for 10 hours.[1] Another reported method involves refluxing phthalimide (1 mmol), 1,4-dibromobutane (5 mmol), and potassium carbonate (2 mmol) in acetone (3 mL) for 2 hours, yielding the product as a white solid after column chromatography.[2]
Synthesis of 4-Amino-1-butanol from N-(4-bromobutyl)phthalimide (via Hydrolysis):
N-(4-hydroxybutyl)phthalimide (derived from the bromo- precursor) is heated and refluxed at 100°C for 10 hours with water and solid sodium hydroxide. After cooling, the pH is adjusted to 10 with 6 M hydrochloric acid. The product is extracted with chloroform, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the final product is obtained by rectification under reduced pressure.[3]
Data Presentation: Performance and Spectroscopic Data
The following tables summarize the quantitative data for the Gabriel synthesis of 4-amino-1-butanol and the spectroscopic data for the key compounds involved.
| Product | Synthesis Method | Yield | Purity | Reference |
| N-(4-bromobutyl)phthalimide | Alkylation of Potassium Phthalimide | 92.4% | Not Specified | [2] |
| 4-Amino-1-butanol | Basic Hydrolysis of N-(4-hydroxybutyl)phthalimide | 90.8% | 99.5% | [3] |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| N-(4-bromobutyl)phthalimide | 7.85-7.82 (m, 2H), 7.72-7.69 (m, 2H), 3.74 (t, 2H), 3.42 (t, 2H), 2.03-1.96 (m, 2H), 1.88-1.81 (m, 2H) | 168.3, 133.9, 132.1, 123.2, 37.8, 33.1, 29.8, 27.6 | 1771, 1712 (C=O stretch), 1396, 1039, 719 | 281 (M+), 160, 147, 104, 76 |
| 4-Amino-1-butanol | 3.65 (t, 2H), 2.72 (t, 2H), 1.58 (m, 2H), 1.47 (m, 2H) | 62.6, 41.9, 32.7, 28.1 | 3360 (N-H stretch), 3280 (O-H stretch), 2930, 2860, 1590, 1460, 1060 | 89 (M+), 72, 56, 43, 30 |
Note: Spectroscopic data for N-(4-bromobutyl)phthalimide and 4-Amino-1-butanol has been compiled from various spectral databases.[4][5][6][7][8][9]
Alternative Method: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[2] This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.
For the synthesis of 4-amino-1-butanol, a suitable starting material would be a four-carbon backbone containing a carbonyl group and a hydroxyl group, such as 4-hydroxybutanal or a protected derivative. The amine source is typically ammonia or an ammonia equivalent.
Conceptual Workflow
A potential reductive amination route to 4-amino-1-butanol could start from succinaldehyde or its monoacetal. Reaction with ammonia would form an enamine or imine, which is then reduced in situ using a suitable reducing agent like sodium borohydride or through catalytic hydrogenation.
Reaction Scheme:
4-Hydroxybutanal + NH₃ + [Reducing Agent] → 4-Amino-1-butanol
Data Presentation: Performance Comparison
| Method | Advantages | Disadvantages |
| Gabriel Synthesis | - Avoids over-alkylation, leading to clean primary amine products.[11] - Generally provides good to excellent yields.[3] | - Requires two separate reaction steps. - Cleavage of the phthalimide group can require harsh conditions (strong acid or base) or the use of toxic reagents like hydrazine.[11] |
| Reductive Amination | - Often a one-pot reaction, which is more time and resource-efficient.[2] - Can utilize a wide range of starting materials and reducing agents. - Milder reaction conditions are often possible. | - Can sometimes lead to side products if the imine/enamine formation is not efficient or if the reducing agent is not selective. - The choice of starting material and catalyst can be critical for achieving high yields and purity. |
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the key steps in the Gabriel synthesis and a conceptual workflow for reductive amination.
Caption: Experimental workflow for the Gabriel synthesis and spectroscopic validation of 4-amino-1-butanol.
Caption: Conceptual workflow for the reductive amination synthesis and validation of 4-amino-1-butanol.
Conclusion
The Gabriel synthesis of 4-amino-1-butanol from N-(4-bromobutyl)phthalimide is a well-established and high-yielding method that provides a product of high purity. The spectroscopic data for the intermediate and final product are well-characterized, allowing for straightforward validation. Reductive amination presents a compelling alternative, offering the potential for a more efficient one-pot synthesis. While specific, comparative data for the reductive amination synthesis of 4-amino-1-butanol was not found, the high conversions reported for similar biocatalytic transformations suggest it is a highly viable and potentially superior method, particularly in terms of atom economy and process efficiency. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and the desire to avoid harsh reagents or multiple synthetic steps.
References
- 1. Phthalimide [webbook.nist.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-1-butanol [webbook.nist.gov]
- 5. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-1-butanol(13325-10-5) 1H NMR [m.chemicalbook.com]
- 7. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalimide [webbook.nist.gov]
N-(4-Bromobutoxy)phthalimide: A Superior Route to Primary Amines Compared to Direct Amination
For researchers and professionals in drug development and chemical synthesis, the efficient and clean production of primary amines is a critical step. While direct amination of alkyl halides offers a seemingly straightforward approach, it is often plagued by a lack of selectivity, leading to a complex mixture of products. The use of N-(4-Bromobutoxy)phthalimide, a key intermediate in the Gabriel synthesis, provides a robust and high-yielding alternative for the specific synthesis of 4-amino-1-butanol, circumventing the significant drawbacks of direct amination.
This guide presents a detailed comparison of these two synthetic strategies, supported by experimental data, to demonstrate the clear advantages of the phthalimide-based method in achieving higher yields and purity of the desired primary amine.
Key Advantages of the this compound Method
The primary advantage of employing this compound lies in the inherent mechanism of the Gabriel synthesis, which effectively prevents the over-alkylation commonly observed in direct amination reactions. In direct amination, the initially formed primary amine is itself a nucleophile and can further react with the alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. This lack of control results in a crude product mixture that is often difficult and costly to purify.
The Gabriel synthesis, by utilizing the phthalimide anion as a surrogate for the amino group, elegantly solves this issue. The nitrogen atom of phthalimide is sterically hindered and its lone pair is delocalized by the two adjacent carbonyl groups, rendering the N-alkylated intermediate significantly less nucleophilic than the desired primary amine. This effectively halts the reaction after the initial alkylation, ensuring the selective formation of the primary amine upon subsequent hydrolysis.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of 4-amino-1-butanol via the this compound route versus direct amination of a bromo-precursor.
| Parameter | This compound Route (Gabriel Synthesis) | Direct Amination with 4-bromo-1-butoxyamine |
| Overall Yield | High (typically >80%) | Generally low to moderate for the primary amine |
| Product Purity | High (can exceed 99% after purification)[1] | Low (results in a mixture of primary, secondary, tertiary amines and quaternary ammonium salts) |
| Selectivity | Excellent for primary amine | Poor |
| Side Reactions | Minimal | Significant over-alkylation |
| Purification | Straightforward (crystallization or simple chromatography) | Complex and often requires extensive chromatography or distillation |
| Reaction Conditions | Milder and more controlled | Often requires high pressure and temperature |
Experimental Protocols
Synthesis of 4-amino-1-butanol via this compound
This two-step process involves the synthesis of the N-alkylated phthalimide intermediate followed by its hydrolysis.
Step 1: Synthesis of N-(4-Bromobutyl)phthalimide [2]
-
Materials: Potassium phthalimide, 1,4-dibromobutane, dry N,N-dimethylformamide (DMF).
-
Procedure: Potassium phthalimide (2.0g, 10.7 mmol) and 1,4-dibromobutane (2.8g, 12.9 mmol) are dissolved in 25 ml of dry DMF. The reaction mixture is stirred at room temperature for 26 hours. The product is extracted with dichloromethane, washed with distilled water, and the organic layer is dried over anhydrous magnesium sulfate. After concentration, the crude product is recrystallized from dichloromethane/distilled water to yield N-(4-bromobutyl)phthalimide as a white solid.
-
Yield: 92.4%[2]
Step 2: Hydrolysis of N-(4-hydroxybutyl)phthalimide to 4-amino-1-butanol [1]
-
Materials: N-(4-hydroxybutyl)phthalimide, sodium hydroxide, water.
-
Procedure: N-(4-hydroxybutyl)phthalimide (43.84 g) is mixed with 200 ml of water and 16 g of solid sodium hydroxide in a three-necked flask. The mixture is heated to reflux at 100°C for 10 hours. After cooling, the pH is adjusted to 10 with 6 mol/L hydrochloric acid. The aqueous solution is extracted with chloroform, and the combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the product is purified by distillation under reduced pressure.
-
Yield: 90.8%[1]
-
Purity: 99.5%[1]
Representative Protocol for Direct Amination of a Bromo-Precursor
Direct amination of 4-bromo-1-butanol with ammonia is not well-documented with high yields of the primary amine due to the aforementioned selectivity issues. The following is a general procedure adapted from the known reactivity of alkyl halides with ammonia.
-
Materials: 4-bromo-1-butanol, concentrated aqueous ammonia, ethanol.
-
Procedure: 4-bromo-1-butanol is dissolved in ethanol in a sealed pressure vessel. A large excess of concentrated aqueous ammonia is added. The vessel is heated to a temperature typically above 100°C for several hours. After cooling, the excess ammonia and ethanol are removed under reduced pressure. The resulting residue contains a mixture of 4-amino-1-butanol, bis(4-hydroxybutyl)amine, tris(4-hydroxybutyl)amine, and the corresponding quaternary ammonium salt.
-
Yield and Purity: The yield of the desired primary amine is highly variable and generally low. The purity is poor, and extensive purification by fractional distillation or column chromatography is required to isolate the 4-amino-1-butanol from the other alkylated products.
Visualizing the Synthetic Pathways
The following diagrams illustrate the clear difference in the reaction pathways, highlighting the selectivity of the Gabriel synthesis versus the cascade of reactions in direct amination.
Caption: Workflow for the synthesis of 4-amino-1-butanol via the Gabriel method.
Caption: Reaction cascade in the direct amination of 4-bromo-1-butanol.
Conclusion
For the synthesis of primary amines such as 4-amino-1-butanol, the use of this compound as part of the Gabriel synthesis offers undeniable advantages over direct amination. The superior control over the reaction, leading to a significantly higher yield and purity of the desired product, makes it the preferred method for applications where a clean and well-defined final compound is essential. While direct amination may appear simpler in concept, the reality of a complex product mixture and challenging purification procedures often renders it impractical and inefficient for high-purity applications. Therefore, for researchers and professionals in drug development and fine chemical synthesis, the Gabriel route via this compound represents a more reliable, efficient, and ultimately more economical strategy.
References
Cost-benefit analysis of using "N-(4-Bromobutoxy)phthalimide" in synthesis
For researchers and professionals in drug development and synthetic chemistry, the efficient introduction of an aminobutoxy linker is a common requirement. N-(4-Bromobutoxy)phthalimide has traditionally been a go-to reagent for this purpose, primarily utilized in the Gabriel synthesis of primary amines. However, a thorough cost-benefit analysis reveals a landscape of viable alternatives, each with distinct advantages and disadvantages in terms of cost, efficiency, and procedural complexity. This guide provides an objective comparison of synthetic strategies using this compound against two primary alternatives: a Boc-protection strategy and an azide-based approach.
Executive Summary
To provide a direct and quantitative comparison, we will analyze the synthesis of a model compound, 1-(4-aminobutoxy)-4-nitrobenzene , via three distinct pathways starting from 4-nitrophenol and a suitable four-carbon synthon.
| Synthetic Strategy | Key Reagent | Overall Yield (Estimated) | Cost per Mole of Product (Estimated) | Key Advantages | Key Disadvantages |
| Phthalimide Route | This compound | ~70-80% | ~$250 - $350 | Reliable, high-yielding alkylation; stable intermediate. | Harsh deprotection; phthalhydrazide byproduct can complicate purification. |
| Boc-Protection Route | 4-(Boc-amino)-1-butanol | ~75-85% | ~$200 - $300 | Mild deprotection conditions; clean reaction profile. | Mitsunobu reaction has difficult-to-remove byproducts; Williamson ether synthesis can have lower yields. |
| Azide Route | 4-Azido-1-butanol | ~70-80% | ~$180 - $280 | Mild reduction conditions; orthogonal to many functional groups. | Use of potentially hazardous azides; requires an additional reduction step. |
Pathway 1: The Phthalimide Route (Gabriel Synthesis)
This classical approach involves the alkylation of a substrate with this compound, followed by the deprotection of the phthalimide group to reveal the primary amine.
Experimental Workflow
Caption: Workflow for the synthesis of 1-(4-aminobutoxy)-4-nitrobenzene via the phthalimide route.
Experimental Protocol
Step 1: Synthesis of N-(4-(4-Nitrophenoxy)butyl)phthalimide
-
To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as DMF or acetone, is added a base like potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.1 eq) is added, and the reaction mixture is heated to reflux for 12-18 hours.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Expected Yield: 85-95%.
Step 2: Deprotection to 1-(4-Aminobutoxy)-4-nitrobenzene
-
The N-alkylated phthalimide (1.0 eq) is dissolved in an alcohol, such as ethanol or methanol.
-
Hydrazine hydrate (2-4 eq) is added, and the mixture is refluxed for 2-4 hours.[1]
-
During the reaction, a white precipitate of phthalhydrazide will form.
-
After cooling, the mixture is acidified with HCl and the precipitate is filtered off.
-
The filtrate is then made basic with a suitable base (e.g., NaOH) and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford the final product.
-
Expected Yield: 80-90%.
Cost-Benefit Analysis
-
Benefits: This is a well-established and reliable method. The phthalimide group is robust and the intermediate is typically a stable, crystalline solid that is easy to purify. The N-alkylation step is usually high-yielding.
-
Drawbacks: The primary disadvantage is the deprotection step. Hydrazinolysis is the most common method, but hydrazine is toxic. The phthalhydrazide byproduct can sometimes be difficult to remove completely, requiring careful filtration or extraction procedures.[2][3][4]
Pathway 2: The Boc-Protection Route
This modern alternative utilizes a Boc-protected amino alcohol, which can be coupled to a substrate via a Williamson ether synthesis or a Mitsunobu reaction. The Boc group is then easily removed under mild acidic conditions.
Experimental Workflow
References
N-(4-Bromobutoxy)phthalimide: A Comparative Review of Its Applications and Efficacy in Chemical Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, N-(4-Bromobutoxy)phthalimide is a versatile bifunctional molecule primarily utilized as a building block for the synthesis of primary amines and as a linker in the development of targeted protein degraders. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data, to inform its selection and application in research and development.
Introduction to this compound
This compound is a chemical reagent that combines a phthalimide group, a common protecting group for primary amines, with a 4-bromobutoxy linker. This structure allows for its application in two major areas: as a key intermediate in the Gabriel synthesis of primary amines and as a precursor for the installation of a four-carbon alkyl linker in more complex molecules like Proteolysis-Targeting Chimeras (PROTACs). Its efficacy in these roles is determined by factors such as reaction yield, purity of the final product, and its influence on the biological activity of the target molecule.
Application in Primary Amine Synthesis: The Gabriel Synthesis
One of the principal applications of this compound is in the Gabriel synthesis, a robust method for the preparation of primary amines that avoids the common problem of over-alkylation seen with the direct alkylation of ammonia. The process involves the alkylation of the phthalimide anion followed by the release of the desired primary amine.
Comparison with Alternative Methods
While the Gabriel synthesis is a well-established method, other techniques for the synthesis of primary amines exist, such as the direct alkylation of ammonia and the Mitsunobu reaction.
| Method | Key Features | Advantages | Disadvantages |
| Gabriel Synthesis with this compound | Two-step process involving alkylation and deprotection. | - Avoids over-alkylation, leading to cleaner product formation.[1][2] - Generally provides good yields for primary amines.[3] | - The deprotection step can require harsh conditions (e.g., strong acid or base), which may not be suitable for sensitive substrates.[4][5] |
| Direct Alkylation of Ammonia | Single-step reaction of an alkyl halide with ammonia. | - Simple, one-step procedure. | - Often results in a mixture of primary, secondary, and tertiary amines, and quaternary ammonium salts, leading to low yields of the desired primary amine and difficult purification.[4] |
| Mitsunobu Reaction | Reaction of an alcohol with a nucleophile (e.g., phthalimide) in the presence of a phosphine and an azodicarboxylate. | - Proceeds with clean inversion of stereochemistry at the alcohol carbon.[6] - Can be used with a wider range of acidic nucleophiles.[6] | - Generates stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification.[7] - The reagents are relatively expensive. |
Experimental Data: Synthesis of 4-Amino-1-butanol
This compound can be used to synthesize 4-amino-1-butanol, a useful intermediate in medicinal chemistry. The following table summarizes representative experimental data for this two-step process.
Step 1: Synthesis of N-(4-Hydroxybutyl)phthalimide
| Starting Material | Reagents and Conditions | Yield | Reference |
| N-(4-Bromobutyl)phthalimide | Water, Sodium Hydroxide, 100°C, 10h | 90.8% | [8] |
Step 2: Hydrolysis to 4-Amino-1-butanol
| Starting Material | Reagents and Conditions | Yield | Reference |
| N-(4-Hydroxybutyl)phthalimide | Hydrazine hydrate, Ethanol, Reflux | Not specified | [9] |
| N-(4-Hydroxybutyl)phthalimide | Aqueous NaOH, 100°C, 10h | 90.8% | [8] |
Experimental Protocols
Synthesis of N-(4-Bromobutyl)phthalimide
A mixture of potassium phthalimide (10.8 mmol), 1,4-dibromobutane (50 mmol), and dry dimethylformamide (10 ml) is stirred at 90-100°C for 10 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield N-(4-bromobutyl)phthalimide.[10]
Synthesis of 4-Amino-1-butanol from N-(4-Hydroxybutyl)phthalimide
N-(4-hydroxybutyl)phthalimide (1 equivalent) is refluxed with hydrazine hydrate (1.2 equivalents) in ethanol for several hours. After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified to give 4-amino-1-butanol.[9]
Application in PROTACs: A Four-Carbon Alkyl Linker
In the rapidly evolving field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing the formation of a productive ternary complex between the POI and the E3 ligase.
This compound can be used to introduce a simple four-carbon (C4) alkyl linker into a PROTAC. The phthalimide group can be deprotected to reveal a primary amine, which can then be coupled to the E3 ligase ligand, while the bromo-functionalized end of the butoxy chain can be used to attach the POI ligand.
Comparison with Other Linker Types
The choice of linker is critical in PROTAC design, with different linker types offering distinct advantages and disadvantages.
| Linker Type | Key Features | Advantages | Disadvantages |
| Alkyl Chains (e.g., from this compound) | Flexible, hydrophobic linkers. | - Synthetically accessible and easily varied in length. | - Can lead to poor solubility and non-specific binding due to hydrophobicity.[11] |
| Polyethylene Glycol (PEG) Linkers | Flexible, hydrophilic linkers. | - Improved solubility and cell permeability.[11] | - Can be metabolically less stable. - Excessive length can lead to an entropic penalty, reducing efficacy. |
| Rigid Linkers (e.g., containing cyclic structures) | Conformationally constrained linkers. | - Can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially increasing potency and selectivity. | - Less conformational flexibility may hinder the formation of a productive ternary complex for some target-ligase pairs. |
Experimental Data: Impact of Linker Length on PROTAC Efficacy
| PROTAC | Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | BRD4 | Pomalidomide | PEG | <1 | >90 | [12] |
| PROTAC 8 | BRD4 | Lenalidomide | Alkyl/PEG | <1 | >99 | [12] |
| ZZ5 | BRD4 | Covalent Warhead | Acrylamide | 3260 | 54 | [13] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
This data highlights that linker composition and length are critical for potent protein degradation. While a simple C4 alkyl linker derived from this compound may be synthetically convenient, optimization of the linker is often necessary to achieve high efficacy.
Experimental Workflow for PROTAC Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a PROTAC.
Figure 1. A generalized workflow for the synthesis and cellular evaluation of a PROTAC.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its primary application in the Gabriel synthesis offers a reliable method for the preparation of primary amines, avoiding the common issue of over-alkylation. While effective, the choice between the Gabriel synthesis and alternative methods like the Mitsunobu reaction will depend on the specific substrate and desired stereochemical outcome.
In the context of PROTAC development, this compound provides a straightforward means of incorporating a four-carbon alkyl linker. However, the existing literature strongly suggests that linker optimization is a critical step in designing potent protein degraders. While a simple alkyl linker can be a good starting point, researchers should be prepared to explore different linker compositions and lengths to maximize the efficacy of their PROTACs. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions regarding the use of this compound in various research applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Isotopic Labeling Strategies: Featuring a Novel Phthalimide-Based Reagent for Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies, with a focus on reagents for the derivatization of primary amines, a common functional group in a vast array of biomolecules. We introduce a hypothetical isotopically labeled reagent, ¹⁵N-(4-azidobutoxy)phthalimide, derived from "N-(4-Bromobutoxy)phthalimide," and compare its potential utility against established methods such as Tandem Mass Tag (TMT) labeling and Dansyl chloride derivatization. This objective comparison, supported by experimental data from existing literature, is designed to assist researchers in selecting the most appropriate labeling strategy for their specific analytical needs in proteomics and metabolomics.
Hypothetical Reagent: ¹⁵N-(4-azidobutoxy)phthalimide
Based on the principles of the Gabriel synthesis, which utilizes phthalimides to form primary amines, and the documented synthesis of ¹⁵N-labeled phthalimide, we propose a novel isotopic labeling reagent: ¹⁵N-(4-azidobutoxy)phthalimide. The core concept involves the introduction of a ¹⁵N isotope into the phthalimide group, providing a distinct mass signature for labeled molecules. The 4-azidobutoxy linker offers a versatile handle for subsequent click chemistry reactions, allowing for the attachment of reporter groups or affinity tags if desired. The primary application of this hypothetical reagent would be the specific labeling of primary amines in biomolecules for mass spectrometry-based quantification.
Performance Comparison of Amine-Reactive Isotopic Labeling Reagents
The selection of an isotopic labeling reagent is critical for the success of quantitative proteomics and metabolomics studies. The following table summarizes key performance metrics for our hypothetical ¹⁵N-(4-azidobutoxy)phthalimide and two widely used alternative reagents, Tandem Mass Tag (TMT) and Dansyl chloride.
| Feature | ¹⁵N-(4-azidobutoxy)phthalimide (Hypothetical) | Tandem Mass Tag (TMT) | Dansyl Chloride |
| Target Functional Group | Primary Amines | Primary Amines (N-terminus and Lysine side chains) | Primary and Secondary Amines, Phenols |
| Labeling Principle | Covalent modification via nucleophilic substitution | Isobaric tagging | Covalent modification |
| Isotopic Label | ¹⁵N | ¹³C, ¹⁵N | ¹³C |
| Detection Method | MS¹-based quantification | MS²/MS³-based quantification (reporter ions) | MS¹-based quantification |
| Multiplexing Capability | 2-plex (¹⁴N/¹⁵N) | Up to 18-plex | 2-plex (¹²C/¹³C) |
| Labeling Efficiency | Hypothetically high, based on Gabriel synthesis principles. | >98% with optimized protocols.[1] | High, with optimized conditions (e.g., 60°C for 60 min).[2] |
| Reaction Conditions | Mild conditions, similar to Gabriel synthesis. | pH > 8.0, room temperature, ~1 hour. | Alkaline pH (~9.5), 60°C, ~1 hour.[2][3] |
| Sample Type | Peptides, amine-containing metabolites. | Peptides. | Peptides, metabolites with primary/secondary amines or phenols. |
| Key Advantages | Potentially high specificity for primary amines, stable linkage. | High multiplexing capacity, well-established workflows. | Enhances ionization efficiency, applicable to a broader range of amines.[4][5] |
| Potential Limitations | Lower multiplexing capacity, requires synthesis. | Can be costly, potential for ratio compression. | Lower multiplexing capacity compared to TMT. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful isotopic labeling experiments. Below are representative protocols for TMT labeling in proteomics and Dansyl chloride labeling in metabolomics.
Protocol 1: TMT Labeling for Quantitative Proteomics
This protocol outlines a general workflow for the labeling of peptides with Tandem Mass Tags for relative quantification.
1. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Extract proteins from cell or tissue samples using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin.
2. Peptide Desalting and Quantification:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Quantify the peptide concentration using a colorimetric assay (e.g., BCA assay).
3. TMT Labeling Reaction:
-
Resuspend a defined amount of peptide (e.g., 100 µg) in a high pH buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the TMT reagent (dissolved in anhydrous acetonitrile) to the peptide solution at a specific reagent-to-peptide ratio (e.g., 4:1 w/w).[1]
-
Incubate the reaction for 1 hour at room temperature.
4. Quenching and Sample Pooling:
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine the individually labeled samples into a single mixture.
5. Sample Cleanup and Fractionation:
-
Desalt the pooled sample using a C18 SPE cartridge.
-
For complex samples, perform high-pH reversed-phase liquid chromatography (hpH-RPLC) to fractionate the peptides.
6. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a fragmentation method (e.g., HCD) that generates TMT reporter ions for quantification.
Protocol 2: Dansyl Chloride Labeling for Metabolomics
This protocol describes the labeling of amine- and phenol-containing metabolites with ¹²C- and ¹³C-Dansyl chloride for relative quantification.
1. Metabolite Extraction:
-
Extract metabolites from biological samples (e.g., plasma, urine, cell lysates) using a suitable solvent (e.g., methanol/water).
2. Dansylation Reaction:
-
To 50 µL of the metabolite extract, add 50 µL of ¹²C- or ¹³C-Dansyl chloride solution (1 mg/mL in acetone) and 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Incubate the mixture at 60°C for 60 minutes in the dark.[2]
3. Quenching the Reaction:
-
Add 10 µL of 250 mM hydroxylamine to quench the excess Dansyl chloride.
-
Incubate for 10 minutes at 60°C.
4. Sample Preparation for LC-MS:
-
Acidify the reaction mixture with formic acid.
-
Centrifuge to remove any precipitate.
-
Combine the ¹²C-labeled sample and ¹³C-labeled internal standard/reference sample.
5. LC-MS Analysis:
-
Analyze the sample using reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Quantify the relative abundance of metabolites by comparing the peak areas of the ¹²C- and ¹³C-labeled pairs.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the DOT language to visualize key workflows and a relevant signaling pathway.
Conclusion
The choice of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics and metabolomics experiments. While established methods like TMT and Dansyl chloride offer robust and well-characterized solutions, the hypothetical ¹⁵N-(4-azidobutoxy)phthalimide presents an intriguing alternative for the specific labeling of primary amines, warranting further investigation and development. This guide provides a framework for comparing these reagents, enabling researchers to make informed decisions based on the specific requirements of their studies, including desired multiplexing capacity, target analytes, and available instrumentation. The provided protocols and workflow diagrams serve as practical resources for implementing these powerful analytical techniques.
References
A Mechanistic and Performance Comparison of N-(4-Bromobutoxy)phthalimide and Alternative Linkers in Targeted Drug Development
For researchers, scientists, and drug development professionals engaged in the design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of clinical success. The linker, which connects the targeting moiety to the therapeutic payload or E3 ligase ligand, profoundly influences the stability, efficacy, and pharmacokinetic properties of the conjugate. This guide provides an objective, data-driven comparison of N-(4-Bromobutoxy)phthalimide, a common building block for a non-cleavable 4-carbon linker, with mechanistically distinct alternatives of similar length.
This compound: A Foundation for Non-Cleavable Alkoxy Linkers
This compound serves as a versatile precursor for introducing a 4-carbon alkoxy linker. Its primary utility lies in its role in the Gabriel synthesis, a robust method for forming primary amines. In this mechanism, the phthalimide group acts as a protected form of an amine. The bromide allows for nucleophilic substitution by a hydroxyl group on a payload or targeting ligand, while the phthalimide can be subsequently deprotected, typically using hydrazine, to reveal a primary amine. This amine can then be used for further conjugation, for instance, forming an amide bond with a carboxylic acid on the other half of the bifunctional molecule. The resulting butoxy linker is generally stable under physiological conditions, classifying it as a non-cleavable linker. This stability ensures that the bifunctional molecule remains intact until it is degraded in the lysosome, which can be advantageous in minimizing off-target effects.
Comparative Analysis of 4-Carbon Linkers
The performance of a PROTAC or ADC is not solely dependent on the linker's length but also on its chemical composition, flexibility, and cleavage properties. Below is a comparison of this compound with other 4-carbon linkers that offer different chemical handles and mechanisms of action.
Data Presentation: Physicochemical and Performance Comparison
Table 1: Physicochemical Properties of 4-Carbon Linker Precursors
| Linker Precursor | Chemical Class | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |
| This compound | Alkyl-Phthalimide | 312.15 | 2.5 | Precursor for a non-cleavable alkoxy linker; amine revealed after deprotection. |
| tert-butyl (4-bromobutyl)carbamate | Boc-protected Alkylamine | 266.16 | 2.8 | Precursor for a non-cleavable alkylamine linker; requires acid-labile deprotection. |
| 1-Bromo-4-(maleimido)butane | Alkyl-Maleimide | 246.09 | 1.8 | Reactive handle for conjugation to thiols, forming a stable, non-cleavable thioether linkage. |
| VC-PABC-PNP based 4-carbon linker | Peptide-based, Cleavable | Variable | Variable | Contains a cathepsin B cleavable Val-Cit motif for intracellular payload release. |
Note: Predicted LogP values are estimations and can vary based on the calculation method.
Table 2: Illustrative Performance Comparison of PROTACs with Different Linker Types
| Linker Type (Illustrative) | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Plasma Stability | Key Considerations |
| Non-cleavable Alkoxy (e.g., from this compound) | BRD4 | CRBN | ~25-100 | >90 | High | High stability can lead to lower off-target toxicity but relies on lysosomal degradation. |
| Non-cleavable Alkyl (e.g., from Boc-protected aminobutane) | BTK | CRBN | ~1-50 | >85 | High | Similar to alkoxy linkers; hydrophobicity can be modulated by other components. |
| Non-cleavable Thioether (from Maleimide) | BRD4 | VHL | ~10-50 | >90 | High | Stable linkage, but maleimide chemistry can be susceptible to retro-Michael reactions. |
| Cleavable (e.g., Val-Cit based) | HER2 (ADC) | N/A | (IC₅₀) <1 | N/A | Moderate | Allows for bystander killing effect but can have higher off-target toxicity if prematurely cleaved. |
Disclaimer: The data presented in this table are compiled from various literature sources and are intended to be illustrative of general trends for different linker classes of similar length. They do not represent a direct head-to-head comparison from a single study.
Mandatory Visualizations
Diagrams of Mechanisms and Workflows
Caption: Synthetic route for a PROTAC using this compound.
Caption: PROTAC-mediated protein degradation cycle.
Caption: Workflow for comparing linker performance.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis: 1) conjugation of the linker to a POI ligand and 2) deprotection and coupling to an E3 ligase ligand.
Materials:
-
POI ligand with a free hydroxyl group
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
E3 ligase ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard solvents for workup and purification (e.g., Dichloromethane, Ethyl acetate, Hexanes)
Procedure:
-
Linker Conjugation to POI Ligand: a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. c. Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the phthalimide-protected intermediate by flash column chromatography.
-
Phthalimide Deprotection: a. Dissolve the purified intermediate (1.0 eq) in ethanol. b. Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours. c. Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate. d. Concentrate the filtrate under reduced pressure to obtain the crude amine-functionalized POI-linker conjugate.
-
Amide Coupling to E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. c. Add a solution of the crude amine-functionalized POI-linker conjugate (1.1 eq) in anhydrous DMF. d. Stir the reaction at room temperature for 4-6 hours. e. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final PROTAC by preparative HPLC.
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of a linker in plasma.
Materials:
-
Test compound (PROTAC or ADC)
-
Control compound (with known plasma instability)
-
Plasma (human, mouse, or rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid and an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in plasma to the final desired concentration (e.g., 1 µM) in a 96-well plate.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point and determine the half-life (t₁/₂).
Conclusion
This compound is a valuable building block for the synthesis of bifunctional molecules with non-cleavable alkoxy linkers. Its primary advantages are the synthetic tractability through the Gabriel synthesis and the high stability of the resulting linker, which can contribute to a favorable safety profile by minimizing premature payload or ligand release. However, the optimal linker is highly dependent on the specific target and the desired therapeutic outcome. For instance, a non-cleavable linker strategy precludes a "bystander effect" in cancer therapy, which might be desirable for heterogeneous tumors. In such cases, a cleavable linker, such as one based on a Val-Cit motif, might be more appropriate, despite the potential for lower plasma stability. The choice between different non-cleavable linkers, such as an alkoxy linker versus a thioether from a maleimide precursor, will depend on the available functional handles on the targeting and payload/ligand moieties and the overall desired physicochemical properties of the final molecule. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different linker strategies, enabling the rational design of more effective and safer targeted therapies.
Benchmarking "N-(4-Bromobutoxy)phthalimide" performance against commercial alternatives
For Immediate Release
In the landscape of complex organic synthesis and drug development, the selection of appropriate building blocks and reagents is paramount to achieving desired outcomes with efficiency and purity. This guide provides an objective comparison of N-(4-Bromobutoxy)phthalimide's performance against commercial alternatives in its primary applications: as a linker in Proteolysis Targeting Chimeras (PROTACs), as a reactant in the Gabriel synthesis of primary amines, and in its role as a precursor to a phthalimide-protected amine.
Performance as a Linker in PROTACs
This compound serves as a precursor to a bifunctional molecule, providing a four-carbon alkyl linker and a phthalimide warhead for recruitment of the Cereblon (CRBN) E3 ligase, a cornerstone of many successful PROTACs.[1][2][3] The performance of a PROTAC is critically dependent on the nature of its linker, which influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.[4][][]
Data Presentation: Comparison of Linker Types
The following table summarizes typical performance characteristics of different linker types used in PROTACs, providing a framework for benchmarking the alkyl linker derived from this compound. The data is compiled from various studies and represents general trends observed in the field.[4][7][8][9][10][11]
| Linker Type | Representative Structure | Key Physicochemical Properties | Typical DC50 Range (nM) | Typical Dmax (%) | Advantages | Disadvantages |
| Alkyl Chain (e.g., from this compound) | -(CH₂)₄- | Hydrophobic, rigid | 1 - 100 | >80% | Synthetically accessible, can provide optimal rigidity for ternary complex formation.[4][8] | Poor aqueous solubility, potential for off-target hydrophobic interactions.[12] |
| PEG Linker | -(CH₂CH₂O)n- | Hydrophilic, flexible | 1 - 500 | >70% | Improved solubility and cell permeability, favorable pharmacokinetic properties.[12][13] | Excessive flexibility can be entropically unfavorable for ternary complex formation.[4][13] |
| Rigid Linker (e.g., with piperazine/alkyne) | Mixed alkyl/heterocycle | Conformationally constrained | < 1 - 50 | >90% | Can pre-organize the PROTAC for potent degradation, may enhance selectivity.[4][14] | Can be synthetically more challenging, may reduce solubility.[4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target protein, E3 ligase, and cell line used. The values presented are for illustrative purposes.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][8][14]
-
Cell Culture and Treatment: Seed target cells in appropriate multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Mandatory Visualization
Caption: Mechanism of PROTAC-mediated protein degradation.
Performance in Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct amination.[15][16] this compound is a suitable substrate for this reaction, where the phthalimide acts as a surrogate for the ammonia anion.[16]
Data Presentation: Comparison with Alternative Amine Synthesis Methods
| Method | Key Reagents | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Gabriel Synthesis (using this compound) | Potassium phthalimide, alkyl halide | Generally good for primary alkyl halides | Primarily for primary alkyl halides; fails with secondary halides.[15] | Avoids overalkylation, clean SN2 reaction.[16] | Harsh deprotection conditions (acidic hydrolysis or hydrazine), phthalhydrazide byproduct can be difficult to remove.[15][17] |
| Reductive Amination | Aldehyde/ketone, amine, reducing agent (e.g., NaBH₃CN) | Good to excellent | Broad; works for primary, secondary, and tertiary amines. | Milder reaction conditions, high atom economy, widely applicable. | Requires a carbonyl precursor, potential for side reactions if not controlled. |
| Azide Reduction | Alkyl halide, sodium azide, reducing agent (e.g., LiAlH₄, H₂/Pd) | Good to excellent | Primary alkyl halides | High yields, clean reduction. | Use of explosive and toxic sodium azide, requires strong reducing agents. |
Experimental Protocols
Gabriel Synthesis and Deprotection
-
N-Alkylation: Potassium phthalimide is reacted with an alkyl halide (like this compound's precursor, 1,4-dibromobutane) in a polar aprotic solvent such as DMF.[18] The reaction proceeds via an SN2 mechanism.
-
Deprotection (Hydrazinolysis - Ing-Manske procedure): The resulting N-alkylphthalimide is refluxed with hydrazine hydrate in ethanol.[15] This cleaves the phthalimide group, yielding the desired primary amine and a phthalhydrazide precipitate.
-
Workup: The phthalhydrazide is removed by filtration, and the primary amine is isolated from the filtrate.
Mandatory Visualization
Caption: Workflow of the Gabriel Synthesis.
Performance as an Amine Protecting Group Precursor
The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions, including acidic and some basic environments.[8][19][20] This makes it valuable in multi-step syntheses where other protecting groups might be labile.
Data Presentation: Comparison of Amine Protecting Groups
| Protecting Group | Chemical Structure | Cleavage Conditions | Orthogonality | Advantages | Disadvantages |
| Phthalimide (Phth) | Cyclic Imide | Hydrazinolysis, strong acid/base.[20][21] | Orthogonal to acid-labile (e.g., Boc) and some base-labile groups.[20] | Highly stable, crystalline derivatives. | Harsh cleavage conditions, potential for side reactions during deprotection.[20][21] |
| Boc (tert-Butoxycarbonyl) | Carbamate | Strong acid (e.g., TFA).[19][22] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[20] | Widely used, mild cleavage, good solubility of protected intermediates.[22] | Labile to strong acids. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Carbamate | Mild base (e.g., piperidine).[19][20] | Orthogonal to acid-labile side-chain protecting groups.[20] | Very mild cleavage, UV-active for reaction monitoring.[20] | Labile to bases, dibenzofulvene byproduct can cause side reactions. |
Experimental Protocols
Comparative Deprotection Kinetics Study
This protocol can be adapted to compare the stability of a phthalimide-protected amine with other protected amines under various conditions.[19]
-
Preparation of Protected Amines: Synthesize the phthalimide-protected amine and the corresponding Boc- and Fmoc-protected amines.
-
Deprotection Reactions: Subject each protected amine to its respective standard deprotection conditions (e.g., hydrazine for phthalimide, TFA for Boc, piperidine for Fmoc) and also to the cleavage conditions of the other protecting groups to test for stability.
-
Time-Course Analysis: At various time points, quench aliquots of the reaction mixtures.
-
LC-MS or HPLC Analysis: Analyze the quenched aliquots by LC-MS or HPLC to quantify the remaining protected amine and the amount of deprotected product formed.
-
Data Analysis: Plot the percentage of the remaining protected amine against time to determine the deprotection kinetics and assess the stability of each protecting group under the different conditions.
Mandatory Visualization
Caption: Decision workflow for amine protection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Phthalimides [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of N-(4-Bromobutoxy)phthalimide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-(4-Bromobutoxy)phthalimide is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. Causes skin irritation.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust particles and splashes. Causes serious eye irritation.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | To be used where dust formation is possible.[1] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect surplus this compound powder and any materials heavily contaminated with the solid (e.g., weighing paper, spill cleanup materials) in a dedicated, clearly labeled, and sealable waste container.[1][2]
-
Contaminated Labware: Non-reusable contaminated labware (e.g., pipette tips, vials) should be placed in the same dedicated solid waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected as hazardous chemical waste. The triple-rinsed container can then be disposed of according to institutional guidelines for decontaminated containers.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1]
Step 2: Waste Labeling
-
All waste containers must be accurately and clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[2]
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong bases.[2]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in regular trash.[3]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
